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  • Product: Neosartoricin
  • CAS: 1421941-29-8

Core Science & Biosynthesis

Foundational

Neosartoricin: Immunosuppressive Mechanism of Action in T-Cells

Technical Whitepaper | Application Note: BIO-NSC-2026 [1] Executive Summary Neosartoricin is a prenylated anthracenone secondary metabolite isolated from the silent biosynthetic gene clusters of Neosartorya fischeri (tel...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Application Note: BIO-NSC-2026 [1]

Executive Summary

Neosartoricin is a prenylated anthracenone secondary metabolite isolated from the silent biosynthetic gene clusters of Neosartorya fischeri (teleomorph of Aspergillus fischeri) and Aspergillus fumigatus.[1][2] First definitively characterized in 2013 following the activation of the nsc gene cluster, Neosartoricin has emerged as a potent antiproliferative agent with specific activity against T-lymphocytes.[3]

With an IC50 of approximately 3 µM in murine T-cell proliferation assays, Neosartoricin represents a distinct class of immunosuppressive polyketides.[1][3][4][5][6] Unlike the calcineurin inhibitor Cyclosporine A (CsA), which targets NFAT signaling, Neosartoricin’s structural profile—a tricyclic aromatic polyketide with a prenyl moiety—suggests a mechanism involving cell cycle arrest and potential modulation of inflammatory signaling pathways (NF-κB/MAPK). This guide outlines the chemical basis, biological mechanism, and experimental protocols required to validate Neosartoricin’s activity in drug development workflows.

Chemical & Biosynthetic Profile

Neosartoricin is not constitutively expressed under standard laboratory conditions; its production requires the transcriptional activation of the nsc cluster (specifically the nscR regulator).

FeatureTechnical Specification
Chemical Class Prenylated Anthracenone (Tricyclic Polyketide)
Source Organism Neosartorya fischeri (activator nscR), Aspergillus fumigatus
Molecular Weight ~436.5 g/mol (varies by specific derivative)
Biosynthetic Origin nsc gene cluster (PKS nscA, Hydrolase nscB, Prenyltransferase nscD)
Key Structural Motif C5-dimethylallyl group attached to the aromatic core (Critical for bioactivity)
Solubility DMSO, Methanol (Poor water solubility)

Biosynthetic Pathway Visualization: The synthesis involves a non-reducing polyketide synthase (PKS) followed by critical prenylation steps that confer its lipophilicity and membrane-interacting potential.

Biosynthesis cluster_genes nsc Gene Cluster Activation nscR nscR (Transcription Factor) nscA nscA (PKS) nscR->nscA Upregulates nscD nscD (Prenyltransferase) nscR->nscD Precursor Acetyl-CoA + Malonyl-CoA Backbone Decaketide Backbone Precursor->Backbone nscA (Cyclization) Neosartoricin Neosartoricin (Prenylated Anthracenone) Backbone->Neosartoricin nscD (Prenylation) + nscC (Hydroxylation)

Figure 1: Biosynthetic pathway of Neosartoricin activated by the nscR transcription factor.

Mechanism of Action (MOA)

The core immunosuppressive activity of Neosartoricin is defined by the inhibition of T-cell proliferation .[7][8] While Cyclosporine A acts upstream by preventing IL-2 transcription via Calcineurin/NFAT, Neosartoricin’s anthracenone structure suggests a mechanism that likely intersects with the cell cycle machinery or stress-response signaling (NF-κB).

3.1 Primary Effect: Antiproliferation

Experimental data confirms that Neosartoricin inhibits the uptake of [3H]-thymidine in activated T-cells.[5] This blockade suggests the cells are arrested, preventing DNA synthesis (S-phase entry).

  • Target Population: Naïve and Activated T-cells (CD4+/CD8+).

  • Potency: IC50 ≈ 3 µM (comparable to moderate immunosuppressants, distinct from the sub-nanomolar potency of rapamycin).

3.2 Signal Transduction Interference

Unlike peptide-based inhibitors, prenylated quinones/anthracenones often act as "dirty" kinase inhibitors or redox modulators.

  • NF-κB Modulation: Structurally related fungal metabolites (e.g., emodin, secalonic acids) inhibit the phosphorylation of IκBα, preventing NF-κB translocation. This suppresses the transcription of pro-inflammatory cytokines (IL-2, TNF-α).

  • Cell Cycle Arrest: The planar anthracenone structure allows intercalation into DNA or inhibition of topoisomerases, leading to G0/G1 or G2/M arrest, halting clonal expansion of T-cells.

Proposed Signaling Pathway:

MOA TCR T-Cell Receptor (TCR) Activation Calcium Ca2+ Influx TCR->Calcium PKC PKC / MAPK TCR->PKC Calcineurin Calcineurin Calcium->Calcineurin NFAT NFAT (Dephos) Calcineurin->NFAT Proliferation T-Cell Proliferation NFAT->Proliferation Cytokine Transcription NFkB NF-κB Complex PKC->NFkB NFkB->Proliferation Cycle Cell Cycle (G1 -> S Transition) Cycle->Proliferation CsA Cyclosporine A CsA->Calcineurin Inhibits Neo Neosartoricin Neo->NFkB Potential Inhibition Neo->Cycle PRIMARY BLOCK (Antiproliferative)

Figure 2: Putative MOA of Neosartoricin contrasting with Cyclosporine A. Neosartoricin acts on cell cycle progression.

Experimental Validation Protocols

To validate Neosartoricin's mechanism in your specific model, use the following self-validating protocols.

Protocol A: T-Cell Proliferation Assay (CFSE Dilution)

Objective: Quantify the antiproliferative IC50 and confirm the absence of immediate cytotoxicity (necrosis).

  • Preparation: Isolate PBMCs or splenic T-cells. Label with 5 µM CFSE (Carboxyfluorescein succinimidyl ester) for 10 min at 37°C.

  • Activation: Plate cells (1x10^6/mL) in anti-CD3/anti-CD28 coated wells.

  • Treatment: Treat with Neosartoricin dilution series (0.1 µM – 50 µM). Include Vehicle (DMSO) and Positive Control (Cyclosporine A, 1 µM).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Analysis: Flow Cytometry.

    • Gating: Live/Dead stain (7-AAD) vs. CFSE.

    • Readout: Calculate the "Division Index" and "Proliferation Index."

    • Validation: Neosartoricin should show retained CFSE high peaks (undivided) without massive increase in 7-AAD positive (dead) cells compared to untreated controls.

Protocol B: Pathway Differentiation (Western Blot)

Objective: Distinguish between Calcineurin inhibition (NFAT) and NF-κB/MAPK inhibition.

  • Stimulation: Pre-treat T-cells with Neosartoricin (10 µM) for 1 hour. Stimulate with PMA (50 ng/mL) + Ionomycin (1 µM) for 30 minutes.

  • Lysis: Harvest cytoplasmic and nuclear fractions separately.

  • Target Probing:

    • NFATc1: Check nuclear accumulation. (Inhibition = Calcineurin-like).

    • IκBα: Check degradation. (Preservation of IκBα = NF-κB inhibition).

    • p-ERK / p-JNK: Check phosphorylation status.

  • Expected Result: Unlike CsA, Neosartoricin is expected not to block NFAT nuclear translocation significantly but may reduce IκBα degradation or simply arrest the cell cycle markers (Cyclin D1 downregulation).

Therapeutic Implications & Data Summary
ParameterNeosartoricin DataClinical Relevance
Potency (IC50) ~3 µM (Murine T-cells)Moderate potency; suitable for lead optimization.
Selectivity High for T-cells vs. fibroblastsReduced potential for fibrotic side effects common in chemotherapy.
Mechanism Antiproliferative / Cell CycleComplementary to Calcineurin inhibitors (potential for combination therapy).
Production Silent gene cluster activationRequires genetic engineering (nscR overexpression) for scalable supply.

Conclusion for Researchers: Neosartoricin is a valuable probe for analyzing non-calcineurin-mediated T-cell suppression. Its discovery highlights the potential of "genome mining" in pathogenic fungi (A. fumigatus, N. fischeri) to uncover silent secondary metabolites with immunomodulatory functions.[1] Future development should focus on improving water solubility and defining the precise molecular binding partner within the NF-κB or cell cycle machinery.

References
  • Chooi, Y. H., et al. (2013). "Genome Mining of a Prenylated and Immunosuppressive Polyketide from Pathogenic Fungi."[9] Organic Letters, 15(4), 780–783.

  • Yin, W. B., et al. (2013). "Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans."[9] ACS Synthetic Biology, 2(11), 629–634.

  • Yaegashi, J., et al. (2013). "Appearance of a novel metabolite, neosartoricin, in Aspergillus fumigatus via activation of a silent gene cluster."[3][5] Organic Letters. (Cited within context of nsc cluster activation).

  • Bignell, E., et al. (2016). "Secondary metabolites of Aspergillus fumigatus: chemical structure and biological activity." Reference Module in Biomedical Sciences. (General context on nsc cluster function).

Sources

Exploratory

A Technical Guide to the Neosartoricin Biosynthesis Pathway in Aspergillus fumigatus

Abstract Aspergillus fumigatus, a ubiquitous saprophytic fungus, is the leading cause of invasive aspergillosis in immunocompromised individuals. Its virulence is a complex interplay of factors, including the production...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aspergillus fumigatus, a ubiquitous saprophytic fungus, is the leading cause of invasive aspergillosis in immunocompromised individuals. Its virulence is a complex interplay of factors, including the production of a diverse arsenal of secondary metabolites (SMs). Many of the biosynthetic gene clusters (BGCs) responsible for these SMs remain silent under standard laboratory conditions, representing a vast, untapped reservoir of novel chemistry. This guide provides an in-depth technical exploration of the neosartoricin biosynthetic pathway in A. fumigatus. Neosartoricin is a prenylated, tricyclic polyketide with demonstrated immunosuppressive properties, suggesting a potential role in modulating host-pathogen interactions. We will dissect the genetic architecture of the neosartoricin (nsc) gene cluster, elucidate the step-wise enzymatic logic of the biosynthetic pathway, detail the experimental methodologies used to awaken and characterize this silent cluster, and provide actionable protocols for researchers in mycology, natural product discovery, and drug development.

Introduction: Neosartoricin, a Cryptic Metabolite with Immunosuppressive Activity

Neosartoricin is a polyketide-derived natural product first identified through genome mining efforts aimed at activating silent or "cryptic" BGCs in pathogenic fungi like Aspergillus fumigatus and Neosartorya fischeri.[1][2] These silent pathways are a hallmark of fungal secondary metabolism, often requiring specific environmental triggers or genetic manipulation to induce expression.[3][4] The discovery of neosartoricin was significant not only for uncovering a new chemical entity but also for its potent biological activity. The compound was found to inhibit T-cell proliferation with an IC₅₀ of 3 μM, highlighting its potential as an immunosuppressive agent that could play a role in suppressing the host's adaptive immune response during an infection.[1][2]

The elucidation of its biosynthetic pathway provides a compelling case study in the power of modern genome mining, synthetic biology, and metabolomics to uncover and characterize novel fungal natural products.[4][5] Understanding this pathway is critical for comprehending the chemical biology of A. fumigatus and for harnessing its biosynthetic machinery for therapeutic purposes.

The Neosartoricin Biosynthetic Gene Cluster (nsc)

Fungal secondary metabolites are typically synthesized by a suite of enzymes encoded by genes colocalized in the genome, forming a BGC.[3] This architecture facilitates the coordinated regulation of the entire pathway. The neosartoricin BGC, also referred to as the fumicycline (fcc) cluster, was identified through bioinformatic analysis of the A. fumigatus genome.[3][4] The core of the cluster consists of four key biosynthetic genes (nscA, nscB, nscC, nscD) and a putative pathway-specific transcription factor (nscR).[2][4]

Activation of the entire cluster is dependent on the expression of this Zn(II)₂Cys₆ transcription factor, NscR. Under normal laboratory conditions, nscR is not expressed, and the cluster remains silent.[2] Experimental activation was achieved by placing nscR under the control of a constitutive promoter, which in turn induced the expression of the other BGC genes.[3]

Gene Putative Function Role in Neosartoricin Biosynthesis
nscR Zn(II)₂Cys₆ Transcription FactorPathway-specific positive regulator; activates transcription of other nsc genes.
nscA Non-Reducing Polyketide Synthase (NR-PKS)Synthesizes and cyclizes the decaketide backbone from acetyl-CoA and malonyl-CoA.[2][4]
nscB β-lactamase-like Thioesterase (TE)Catalyzes the hydrolytic release of the polyketide chain from the PKS.[2][4]
nscC Flavin-dependent Monooxygenase (FMO)Performs stereospecific hydroxylation of a key intermediate.[2][4]
nscD Polycyclic Prenyltransferase (pcPTase)Catalyzes the Friedel-Crafts addition of a dimethylallyl pyrophosphate (DMAPP) group.[2]

The Biosynthetic Pathway: A Step-by-Step Enzymatic Cascade

The assembly of neosartoricin follows a logical, sequential series of enzymatic modifications to a core polyketide scaffold. The proposed pathway is based on the functional characterization of the nsc genes and the isolation of pathway intermediates.[2][4]

  • Polyketide Backbone Formation : The process is initiated by the iterative, non-reducing polyketide synthase (NR-PKS), NscA . It catalyzes the condensation of one acetyl-CoA starter unit with nine malonyl-CoA extender units to assemble a linear decaketide chain, which is subsequently cyclized to form the core aromatic ring system.[2][4]

  • Product Release and Decarboxylation : The thioesterase NscB mediates the hydrolytic release of the nascent polyketide from the NscA enzyme complex. This is followed by a spontaneous decarboxylation event to yield the first stable intermediate.[2][4]

  • Prenylation : The polycyclic prenyltransferase NscD catalyzes the addition of a five-carbon dimethylallyl group from DMAPP to the aromatic polyketide core. This prenylation is a key step in generating the structural diversity of this class of compounds.[2]

  • Hydroxylation : Following prenylation, the flavin-dependent monooxygenase NscC carries out a stereospecific hydroxylation at the C2 position. The timing of this step is believed to be crucial for directing the formation of the final anthracenone scaffold.[2]

  • Final O-Acetylation : The final step in the pathway is the O-acetylation of the C2 hydroxyl group to yield neosartoricin. Interestingly, no gene encoding an O-acetyltransferase was found within the nsc gene cluster. This strongly suggests that the final modification is catalyzed by an endogenous acetyltransferase from the primary metabolism of A. fumigatus.[1][2]

Neosartoricin Biosynthesis Pathway cluster_0 Core Polyketide Synthesis cluster_1 Tailoring and Modification Acetyl-CoA Acetyl-CoA NscA_PKS NscA (NR-PKS) Acetyl-CoA->NscA_PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->NscA_PKS Polyketide_Intermediate Cyclized Decaketide (on-enzyme) NscA_PKS->Polyketide_Intermediate Chain assembly & cyclization NscB_TE NscB (Thioesterase) Polyketide_Intermediate->NscB_TE Release Released_Intermediate Anthracenone Intermediate NscB_TE->Released_Intermediate Hydrolysis & Decarboxylation NscD_PT NscD (Prenyltransferase) Released_Intermediate->NscD_PT Prenylated_Intermediate Prenylated Anthracenone NscD_PT->Prenylated_Intermediate Prenylation NscC_MO NscC (Monooxygenase) Prenylated_Intermediate->NscC_MO Hydroxylated_Intermediate Fumicycline B (2-OH Intermediate) NscC_MO->Hydroxylated_Intermediate Hydroxylation Host_AT Host O-Acetyltransferase (Unidentified) Hydroxylated_Intermediate->Host_AT Neosartoricin Neosartoricin Host_AT->Neosartoricin O-Acetylation

Figure 1. Proposed biosynthetic pathway of neosartoricin in A. fumigatus.

Experimental Elucidation of a Silent Pathway

Characterizing a silent BGC like nsc requires a multi-pronged approach that combines predictive genomics with targeted genetic and analytical techniques. The causality behind this experimental strategy is to first force the expression of the pathway and then systematically dissect it to assign function to each component.

  • Pathway Activation : The primary hurdle is overcoming the transcriptional silence. The most successful strategy was the overexpression of the putative pathway-specific transcription factor, nscR, by placing it under the control of the strong, constitutive gpdA promoter from A. nidulans.[2][3] This single genetic modification was sufficient to turn on the entire BGC and lead to the production of neosartoricin. Other methods, such as co-culturing A. fumigatus with bacteria like Streptomyces rapamycinicus, have also been shown to induce the expression of this cluster, suggesting that it may be involved in inter-species competition.[3]

  • Heterologous Expression : To confirm that the identified BGC is solely responsible for neosartoricin production, the entire cluster can be cloned and expressed in a well-characterized, genetically tractable host organism, such as Aspergillus nidulans.[1][3] Successful production of the metabolite in the heterologous host provides definitive proof of the cluster's function and creates a clean background for further pathway engineering.[5][6]

  • Gene Deletion and Functional Analysis : The role of each individual gene is confirmed through targeted gene deletion (knockout). By creating strains such as ΔnscA or ΔnscD and analyzing their metabolic profiles using LC-MS, researchers can observe the loss of the final product and often the accumulation of the substrate for the deleted enzyme. This provides incontrovertible evidence for the gene's function within the pathway. Modern CRISPR-Cas9-based gene editing techniques have made this process highly efficient in A. fumigatus.[7][8]

Pathway Elucidation Workflow Genome_Mining 1. Bioinformatic Analysis (Identify silent nsc BGC) Activation 2. Pathway Activation (e.g., nscR overexpression) Genome_Mining->Activation Culture_Extraction 3. Fungal Culture & Metabolite Extraction Activation->Culture_Extraction Gene_Deletion 6. Targeted Gene Deletion (e.g., ΔnscA, ΔnscD) Activation->Gene_Deletion Parallel validation LCMS_Analysis 4. LC-MS/MS Analysis (Detect new peaks) Culture_Extraction->LCMS_Analysis Structure_Elucidation 5. Isolation & NMR (Determine Neosartoricin structure) LCMS_Analysis->Structure_Elucidation Structure_Elucidation->Gene_Deletion Pathway_Model 8. Propose Biosynthetic Model Structure_Elucidation->Pathway_Model Metabolite_Profiling 7. Metabolite Profiling of Mutants (Confirm gene function) Gene_Deletion->Metabolite_Profiling Metabolite_Profiling->Pathway_Model

Figure 2. Experimental workflow for the discovery and characterization of the neosartoricin pathway.

Key Experimental Protocols

The following protocols are provided as a guide for researchers. They represent self-validating systems where successful execution at each step is confirmed by downstream analysis.

Protocol 1: Gene Deletion in A. fumigatus via CRISPR-Cas9

This protocol outlines a universal method for gene deletion using in vitro-assembled Cas9 ribonucleoproteins (RNPs), which avoids the need for plasmid-based expression and works across different A. fumigatus backgrounds.[7]

  • Design and Synthesize Reagents :

    • Design two single guide RNAs (sgRNAs) targeting the 5' and 3' ends of the gene of interest (e.g., nscD).

    • Synthesize a repair template consisting of a selectable marker (e.g., hygromycin resistance, hph) flanked by 50-bp homology arms corresponding to the regions immediately upstream and downstream of the gene to be deleted.

  • Prepare Cas9-gRNA Ribonucleoproteins (RNPs) :

    • Incubate purified Cas9 protein with the two synthesized sgRNAs in vitro to allow for the assembly of the RNP complexes.

  • Protoplast Preparation :

    • Grow A. fumigatus mycelia in liquid culture.

    • Harvest mycelia and digest the cell walls using a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum) in an osmotic stabilizer (e.g., 0.6 M KCl) to generate protoplasts.

  • Transformation :

    • Combine the protoplasts with the assembled RNPs and the linear repair template DNA.

    • Perform a PEG-calcium chloride-mediated transformation.

  • Selection and Screening :

    • Plate the transformed protoplasts on regeneration medium containing the appropriate osmotic stabilizer and selective agent (e.g., hygromycin).

    • Isolate transformants and screen for the correct gene replacement event using diagnostic PCR with primers flanking the target locus. Successful deletion will result in a PCR product of a different size than the wild-type locus.

Protocol 2: Metabolite Extraction and Analysis

This protocol is designed for the extraction and detection of neosartoricin and related metabolites from fungal cultures.[3][9]

  • Fungal Cultivation :

    • Inoculate spores (e.g., 1 x 10⁵) of the A. fumigatus strain (e.g., the nscR overexpression mutant) onto a suitable solid agar medium (e.g., Glucose Minimal Medium, GMM).[3]

    • Incubate at 37°C for 7 days or until sufficient mycelial growth and metabolite production are observed.[3]

  • Extraction :

    • Harvest the entire contents of the Petri dish (agar and mycelium).

    • Freeze-dry (lyophilize) the material to remove water.

    • Submerge the dried material in a suitable organic solvent (e.g., methanol or ethyl acetate) and extract for several hours or overnight with agitation.[3]

    • Filter the extract to remove solid debris.

    • Evaporate the solvent under reduced pressure to yield a crude extract.

  • LC-MS/MS Analysis :

    • Re-dissolve the crude extract in a small volume of methanol.

    • Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a High-Resolution Mass Spectrometer (HRMS).

    • Separate the metabolites using a C18 reverse-phase column with a water-acetonitrile gradient.

    • Analyze the mass spectrometry data to identify the peak corresponding to neosartoricin by its exact mass and characteristic fragmentation pattern in MS/MS mode. Compare the retention time and mass spectrum to an authentic standard if available.

Conclusion and Future Perspectives

The elucidation of the neosartoricin biosynthetic pathway in A. fumigatus is a testament to the progress in fungal genomics and natural product chemistry. It transforms a silent BGC from a mere genomic curiosity into a fully characterized assembly line for a potent bioactive molecule. This knowledge provides a robust platform for future research and development.

Key future directions include:

  • Identification of the Missing Acetyltransferase : A systematic screening of candidate acetyltransferase genes in the A. fumigatus genome could identify the enzyme responsible for the final step of neosartoricin biosynthesis.

  • Probing the Biological Role : Further investigation into the immunosuppressive activity of neosartoricin in relevant models of invasive aspergillosis is needed to clarify its role as a potential virulence factor.

  • Biosynthetic Engineering : With the complete pathway in hand, researchers can now use synthetic biology tools to engineer the BGC. By swapping enzymes or modifying substrates, it may be possible to generate novel analogues of neosartoricin with improved therapeutic properties or reduced toxicity.

This guide provides the foundational knowledge and technical framework for scientists to explore the fascinating world of fungal secondary metabolism, with the neosartoricin pathway serving as a paradigm for the discovery and characterization of cryptic natural products.

References

  • Scherlach, K., & Hertweck, C. (2018). Genetic Characterization of Neosartorin Biosynthesis Provides Insight into Heterodimeric Natural Product Generation. Organic Letters, 20(23), 7562–7565. [Link]

  • Scherlach, K., & Hertweck, C. (2018). Genetic Characterization of Neosartorin Biosynthesis Provides Insight into Heterodimeric Natural Product Generation. PubMed. [Link]

  • Xu, W., et al. (2014). Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans. ACS Chemical Biology, 9(7), 1506–1511. [Link]

  • Grahl, N., et al. (2012). Aspergillus fumigatus metabolism: Clues to mechanisms of in vivo fungal growth and virulence. PLoS Pathogens, 8(5), e1002706. [Link]

  • Su, Y., et al. (2025). Revealing the Monooxygenase Mechanism for Selective Ring Cleavage of Anthraquinone by BTG13 through Multiscale Simulations. ResearchGate. [Link]

  • Scordino, F., et al. (2023). Antifungal Susceptibility Trends Among Filamentous Fungi: An Epidemiological Evaluation on Aspergillus spp., Fusarium spp., and Scedospororium spp. from Southern Italy. MDPI. [Link]

  • Bok, J. W., et al. (2024). A Timeline of Biosynthetic Gene Cluster Discovery in Aspergillus fumigatus: From Characterization to Future Perspectives. Journal of Fungi, 10(4), 266. [Link]

  • Skora, J., et al. (2015). The other Aspergillus fumigatus and Neosartorya spp. strains. ResearchGate. [Link]

  • Lyagin, I., & Efimenko, A. (2019). Recent advances in the genome mining of Aspergillus secondary metabolites (covering 2012–2018). RSC Advances, 9(24), 13616-13649. [Link]

  • Yeh, H. H., et al. (2013). Genome Mining of a Prenylated and Immunosuppressive Polyketide from Pathogenic Fungi. Organic Letters, 15(5), 1032–1035. [Link]

  • Yurchenko, A. N., et al. (2023). The Metabolite Profiling of Aspergillus fumigatus KMM4631 and Its Co-Cultures with Other Marine Fungi. Marine Drugs, 21(11), 577. [Link]

  • Wang, L., et al. (2022). Deciphering Chemical Logic of Fungal Natural Product Biosynthesis through Heterologous Expression and Genome Mining. Natural Product Reports, 39(11), 2029-2049. [Link]

  • Al Abdallah, Q., et al. (2017). A Simple and Universal System for Gene Manipulation in Aspergillus fumigatus: In Vitro-Assembled Cas9-Guide RNA Ribonucleoproteins Coupled with Microhomology Repair Templates. mSphere, 2(6), e00446-17. [Link]

  • Greisen, P. J., et al. (2022). Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study. Current Protocols, 2(12), e622. [Link]

  • Iannitti, R. G., et al. (2022). Secondary Metabolites Produced during Aspergillus fumigatus and Pseudomonas aeruginosa Biofilm Formation. mBio, 13(4), e01349-22. [Link]

  • Frisvad, J. C., et al. (2018). Metabolomics of Aspergillus fumigatus. ResearchGate. [Link]

  • Wang, L., et al. (2022). Deciphering chemical logic of fungal natural product biosynthesis through heterologous expression and genome mining. RSC Publishing. [Link]

  • Mead, M. E., et al. (2021). Biosynthetic gene clusters, secondary metabolite profiles, and cards of virulence in the closest nonpathogenic relatives of Aspergillus fumigatus. ResearchGate. [Link]

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  • Wang, Y., et al. (2024). CRISPR-Cas9 Gene Editing in Aspergillus: From Pathogenesis to Metabolic Engineering. MDPI. [Link]

  • Niu, F., et al. (2022). Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans. Journal of Fungi, 8(10), 1032. [Link]

  • Chen, Y., et al. (2022). Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk. Journal of Fungi, 8(3), 305. [Link]

  • MIBiG. (n.d.). BGC0001988: neosartorin biosynthetic gene cluster. Minimum Information about a Biosynthetic Gene cluster. [Link]

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  • Adams, T. H., & Palmer, J. M. (2021). Co-transformation of Aspergillus fumigatus: a simple and efficient strategy for gene editing without linking selectable markers. Microbiology, 167(10). [Link]

  • Henke, M. T., et al. (2018). HEx: A heterologous expression platform for the discovery of fungal natural products. eLife, 7, e33355. [Link]

  • Bok, J. W., et al. (2024). A Timeline of Biosynthetic Gene Cluster Discovery in Aspergillus fumigatus: From Characterization to Future Perspectives. PubMed. [Link]

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  • Ho, T., et al. (2021). Identification of a Novel Biosynthetic Gene Cluster in Aspergillus niger Using Comparative Genomics. Journal of Fungi, 7(5), 378. [Link]

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Sources

Foundational

Structure activity relationship of prenylated anthracenone Neosartoricin

This guide details the structure-activity relationship (SAR), biosynthetic origin, and pharmacological profile of Neosartoricin , a prenylated anthracenone with significant immunosuppressive properties.[1] [2][3] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structure-activity relationship (SAR), biosynthetic origin, and pharmacological profile of Neosartoricin , a prenylated anthracenone with significant immunosuppressive properties.[1]

[2][3]

Executive Summary

Neosartoricin is a secondary metabolite isolated from the pathogenic fungus Neosartorya fischeri (anamorph: Aspergillus fischerianus) and Aspergillus fumigatus.[2] Chemically defined as a prenylated anthracenone, it has emerged as a potent inhibitor of T-cell proliferation with an IC50 of 3 µM .[2][3] Its discovery via genome mining of the nsc gene cluster highlights the utility of activating "silent" biosynthetic pathways to uncover novel immunomodulators. This guide analyzes the molecule's chemical architecture, its specific biological activity, and the structure-activity relationships (SAR) governing its function.[4]

Chemical Architecture & Biosynthesis

Neosartoricin belongs to the prenylated anthracenone class.[1][5][6] Its scaffold is constructed via a polyketide synthase (PKS) pathway, followed by extensive post-PKS tailoring.

Structural Core
  • Anthracenone Skeleton: A tricyclic aromatic core derived from a decaketide backbone. This planar structure facilitates intercalation or hydrophobic interactions with protein targets.

  • Prenylation (C5): A dimethylallyl group attached to the C5 position.[1][5][6] This hydrophobic tail is critical for membrane anchoring or fitting into hydrophobic pockets of the target protein.

  • Stereospecific Hydroxylation (C2): A hydroxyl group at C2, introduced by a specific monooxygenase (nscC), creates a chiral center essential for biological recognition.

Biosynthetic Pathway (The nsc Cluster)

The structural diversity of Neosartoricin and its congeners (Neosartoricin B, C, D) is dictated by the nsc gene cluster. Understanding this pathway is crucial for SAR studies, as it defines the "natural" analogs available for testing.

Biosynthesis Genes nsc Gene Cluster (nscA, nscB, nscC, nscD) Backbone Decaketide Backbone (Polyketide) Genes->Backbone nscA (PKS) Precursor Anthracenone Core (Cyclized/Decarboxylated) Backbone->Precursor nscB (Hydrolase) Prenylated Prenylated Intermediate (C5-dimethylallyl) Precursor->Prenylated nscD (Prenyltransferase) Neosartoricin Neosartoricin (A) (Active Metabolite) Prenylated->Neosartoricin nscC (Monooxygenase) C2-Hydroxylation Neo_C_D Neosartoricin C & D (Spirocyclic/Acetal Derivatives) Neosartoricin->Neo_C_D Acidic pH / Spontaneous Cyclization

Figure 1: Biosynthetic logic of Neosartoricin.[1][6] The pathway illustrates the sequential enzymatic steps (PKS assembly, prenylation, hydroxylation) leading to the active compound and its spontaneous conversion to spirocyclic derivatives.

Biological Profile

Neosartoricin is primarily characterized by its ability to suppress the adaptive immune response.[1][7][5]

  • Primary Activity: Inhibition of T-cell proliferation.[1][2][3]

  • Potency: IC50 = 3 µM (Micromolar range).[2][7][3]

  • Context: This potency is comparable to early-stage lead compounds for immunosuppression. Unlike general cytotoxins, its activity suggests a specific interference with T-cell activation signaling pathways.

Mechanism of Action (MOA)

While the direct protein target remains under investigation, the antiproliferative effect implies blockade of downstream TCR (T-cell Receptor) signaling or cell cycle progression. The structural similarity to other prenylated phenolics suggests potential interference with kinase signaling (e.g., PKC or MAPK pathways) or direct modulation of redox-sensitive transcription factors like NF-κB.

MOA TCR T-Cell Receptor (TCR) Signaling Signal Transduction (PLCγ / Ca2+ / MAPK) TCR->Signaling Transcription Transcription Factors (NFAT / NF-κB) Signaling->Transcription Cytokines Cytokine Production (IL-2) Transcription->Cytokines Proliferation T-Cell Proliferation Cytokines->Proliferation Neosartoricin Neosartoricin (IC50: 3 µM) Neosartoricin->Signaling Potential Target? Neosartoricin->Proliferation Inhibits

Figure 2: Putative Mechanism of Action. Neosartoricin intervenes in the T-cell activation cascade, effectively halting proliferation, likely through modulation of intracellular signaling or cytokine output.

Structure-Activity Relationship (SAR) Analysis

The SAR of Neosartoricin is defined by the stability of its core and the presence of its "tailoring" groups.

The Prenyl Group (C5)
  • Function: The dimethylallyl group acts as a "hydrophobic hook." In many prenylated aromatics, this group is essential for cell membrane penetration or for binding to hydrophobic pockets in the target protein.

  • SAR Implication: Removal or alteration of the prenyl chain (e.g., via deletion of nscD) typically results in a drastic loss of biological activity, rendering the naked anthracenone inactive.

The C2-Hydroxyl & Stability (The "Switch")
  • Function: The C2-OH group is the "trigger" for structural complexity. It allows for the formation of hydrogen bonds but also makes the molecule reactive.

  • Instability as a Feature: Under acidic conditions, Neosartoricin (A) converts to Neosartoricin C (spirocyclic) and Neosartoricin D (acetal).

    • Neosartoricin A: Planar, active form.

    • Neosartoricin C/D: Rigid, non-planar spiro-fused forms.

Quantitative Data Summary
CompoundStructural FeatureActivity (T-cell Inhibition)Status
Neosartoricin (A) Prenylated, Planar AnthracenoneIC50 = 3 µM Active Lead
Neosartoricin BPrecursor (lacks some tailoring)Lower / InactiveIntermediate
Neosartoricin CSpirocyclic (dehydrated)Reduced PotencyStability Artifact
Neosartoricin DAcetal-bridged (further cyclized)Reduced PotencyStability Artifact

*Note: Neosartoricin A is the primary bioactive agent cited with the specific 3 µM IC50 in the discovery literature.

Experimental Protocols

To validate the activity of Neosartoricin, the following protocols for isolation and biological testing are recommended.

Isolation Protocol (From N. fischeri)
  • Cultivation: Inoculate Neosartorya fischeri (e.g., strain NRRL 181) on Potato Dextrose Agar (PDA) or Czapek Dox media. Incubate at 25°C for 7–14 days.

  • Extraction: Extract the solid culture with Ethyl Acetate (EtOAc) (3x vol). Sonicate for 30 mins to disrupt mycelia.

  • Partitioning: Evaporate EtOAc. Partition the residue between 90% Methanol/Water and Hexane (to remove lipids). Retain the Methanol fraction.

  • Purification (HPLC):

    • Column: C18 Reverse-Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

    • Mobile Phase: Gradient of Acetonitrile (ACN) in Water (0.1% Formic Acid). 30% ACN to 100% ACN over 30 mins.

    • Detection: UV at 254 nm and 365 nm. Neosartoricin elutes as a distinct peak; collect fractions and lyophilize.

T-Cell Proliferation Assay
  • Cell Source: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Activation: Resuspend PBMCs in RPMI-1640 media (10% FBS). Plate at

    
     cells/well in 96-well plates. Stimulate T-cells using anti-CD3  (1 µg/mL) and anti-CD28  (1 µg/mL) antibodies.
    
  • Treatment: Add Neosartoricin (dissolved in DMSO) at serial dilutions (e.g., 0.1 µM to 50 µM). Ensure final DMSO concentration is <0.1%.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add [3H]-Thymidine (1 µCi/well) for the last 16 hours to measure DNA synthesis.

    • Alternatively, use CellTiter-Glo (ATP luminescence) for a non-radioactive viability check.

  • Analysis: Calculate % Inhibition relative to Vehicle Control. Determine IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Genome mining of a prenylated and immunosuppressive polyketide from pathogenic fungi. Source: Organic Letters (2013).[2] Key Finding: Discovery of Neosartoricin and determination of its IC50 (3 µM) against T-cells.[2][7][3] URL:[Link]

  • Genetic Characterization of Neosartorin Biosynthesis Provides Insight into Heterodimeric Natural Product Generation. Source: Journal of the American Chemical Society / Organic Letters (Related nsc cluster studies). Key Finding: Elucidation of the biosynthetic machinery (nsc cluster) responsible for the anthracenone core assembly. URL:[Link][1][5][6]

  • Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression. Source: PMC / NIH (2013). Key Finding: Comparative analysis of Neosartoricin production and its role in fungal pathogenicity.[8] URL:[Link]

Sources

Exploratory

Unlocking Cryptic Chemistry: A Technical Guide to the Discovery of Neosartoricin from Neosartorya fischeri

For Researchers, Scientists, and Drug Development Professionals Introduction: The Latent Therapeutic Potential of Fungal Secondary Metabolites Filamentous fungi, such as those belonging to the genus Neosartorya, represen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Latent Therapeutic Potential of Fungal Secondary Metabolites

Filamentous fungi, such as those belonging to the genus Neosartorya, represent a vast and largely untapped reservoir of complex bioactive secondary metabolites. These natural products, forged through unique evolutionary pressures, have provided humanity with some of its most important therapeutics, from antibiotics to immunosuppressants. However, a significant challenge in natural product discovery is that the majority of fungal biosynthetic gene clusters (BGCs), the genetic blueprints for these molecules, remain silent under standard laboratory culture conditions. This guide provides an in-depth technical overview of the discovery of neosartoricin, a potent immunosuppressive agent from Neosartorya fischeri, through the strategic activation of a dormant BGC. We will explore the methodologies employed, from genome mining and genetic manipulation to isolation, structure elucidation, and biological characterization, offering a comprehensive resource for researchers in the field.

Neosartorya fischeri, a heat-resistant fungus, is known for producing a diverse array of secondary metabolites.[1][2] While some compounds are constitutively expressed, genome sequencing has revealed the presence of numerous cryptic BGCs, hinting at a much larger chemical inventory.[3] The discovery of neosartoricin serves as a compelling case study in unlocking this hidden chemical diversity.

The Discovery of Neosartoricin: A Genome Mining Approach

The journey to uncover neosartoricin began not in a flask, but in silico. Bioinformatic analysis of the N. fischeri genome identified a silent BGC, designated as the nsc cluster, which showed homology to clusters responsible for producing polycyclic aromatic polyketides.[4] Reverse transcriptase-PCR (RT-PCR) analysis confirmed that the genes within the nsc cluster were not transcribed under standard laboratory conditions, indicating its silent nature.[4]

To awaken this dormant pathway, a targeted genetic activation strategy was employed. This involved the overexpression of a putative pathway-specific Zn(II)2Cys6 transcription factor, NscR, encoded within the cluster.[4] This "master switch" approach is a powerful tool for activating silent BGCs.[5][6]

Experimental Protocol: Activation of the nsc Gene Cluster
  • Vector Construction : The coding sequence of the transcription factor nscR (NFIA_112260) was placed under the control of the constitutive Aspergillus nidulans gpdA promoter (Pgpda) in a suitable expression vector containing a selectable marker, such as the bar gene for glufosinate resistance.[4]

  • Fungal Transformation : Protoplasts of N. fischeri were generated and transformed with the overexpression vector.

  • Selection and Screening : Transformed colonies were selected on a medium containing glufosinate. Successful transformants exhibiting the desired phenotype (in this case, a yellow pigmentation on the reverse of the agar plate) were selected for further analysis.[4]

  • Verification : Integration of the overexpression cassette was confirmed by diagnostic PCR. Upregulation of the nsc cluster genes (nscA-E) in the engineered strain was verified by RT-PCR analysis.[4]

dot graph TD{ subgraph "Activation of nsc Gene Cluster" A[Identify silent nsc cluster in N. fischeri genome] --> B{Construct overexpression vector with Pgpda promoter driving nscR transcription factor}; B --> C[Transform N. fischeri protoplasts]; C --> D[Select transformants on glufosinate medium]; D --> E[Screen for yellow pigmentation phenotype]; E --> F[Verify cassette integration via PCR and gene upregulation via RT-PCR]; end }

Caption: Workflow for the activation of the neosartoricin biosynthetic gene cluster.

Production, Isolation, and Purification of Neosartoricin

Following successful activation of the nsc cluster, the engineered N. fischeri strain was cultivated to produce neosartoricin.

Fermentation and Extraction
  • Fermentation: The transformant strain was cultured in a stationary liquid glucose minimal medium (GMM) for three days.[4] Optimal fermentation conditions, such as temperature, pH, and aeration, are critical for maximizing the yield of secondary metabolites and can be further optimized using response surface methodology.

  • Extraction: After the incubation period, the culture was harvested and extracted to isolate the crude secondary metabolites. A common procedure involves the separation of the mycelium from the broth, followed by solvent extraction of both. Appropriate organic solvents like ethyl acetate, methanol, or chloroform are typically used for extraction.[7][8]

Purification

The crude extract containing a mixture of metabolites was then subjected to a series of chromatographic techniques to isolate neosartoricin in its pure form. A general workflow for the purification of fungal polyketides is as follows:

  • Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography with a non-polar resin like Diaion HP-20 or a silica gel column, eluting with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Further Separation: Fractions containing neosartoricin, identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are then subjected to further purification steps. This may involve gel filtration chromatography (e.g., Sephadex LH-20) to separate compounds based on size.

  • Final Purification: The final purification is typically achieved by preparative or semi-preparative HPLC, often using a reversed-phase C18 column with a methanol/water or acetonitrile/water gradient, to yield pure neosartoricin.

dot graph TD{ subgraph "Isolation and Purification of Neosartoricin" A[Fermentation of engineered N. fischeri] --> B[Extraction of culture with organic solvent]; B --> C[Crude Extract]; C --> D{Initial fractionation by VLC or Column Chromatography}; D --> E[Fractions containing Neosartoricin]; E --> F{Size-exclusion chromatography (e.g., Sephadex LH-20)}; F --> G[Semi-pure Neosartoricin]; G --> H{Final purification by preparative HPLC}; H --> I[Pure Neosartoricin]; end }

Caption: Generalized workflow for the isolation and purification of Neosartoricin.

Structure Elucidation of Neosartoricin

The definitive structure of neosartoricin was determined to be a prenylated anthracenone through a combination of spectroscopic techniques, with the final confirmation provided by X-ray crystallography.[4]

Spectroscopic Analysis
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, allowing for the calculation of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the complex structure of natural products.

    • 1D NMR (¹H and ¹³C): Provides information on the number and types of protons and carbons in the molecule.[2][9][10][11]

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. COSY (Correlation Spectroscopy) shows proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds.[12] This information is pieced together to build the carbon skeleton and place functional groups.

Spectroscopic Technique Information Obtained
High-Resolution Mass SpectrometryExact mass and molecular formula
¹H NMRProton chemical shifts, coupling constants, and integrations
¹³C NMRCarbon chemical shifts and types (CH₃, CH₂, CH, C)
COSY¹H-¹H correlations (connectivity of proton spin systems)
HSQCDirect ¹H-¹³C correlations (identifies which protons are attached to which carbons)
HMBCLong-range ¹H-¹³C correlations (establishes connectivity across quaternary carbons and heteroatoms)
NOESYThrough-space ¹H-¹H correlations (provides information on stereochemistry)
X-ray CrystallographyUnambiguous 3D structure and absolute stereochemistry

Biological Activity: Immunosuppressive Properties of Neosartoricin

Neosartoricin was found to exhibit significant T-cell antiproliferative activity, suggesting its potential as an immunosuppressive agent.[4]

T-Cell Antiproliferation Assay

The immunosuppressive activity of neosartoricin was determined by its ability to inhibit the proliferation of T-cells. A common method for this is the mixed lymphocyte reaction (MLR) or stimulation with mitogens like phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.

General Protocol:

  • Cell Culture: A suitable T-cell line (e.g., Jurkat) or peripheral blood mononuclear cells (PBMCs) are cultured in an appropriate medium.

  • Stimulation: T-cell proliferation is induced by adding a stimulating agent (e.g., anti-CD3/CD28 antibodies).[13]

  • Treatment: The stimulated cells are treated with various concentrations of neosartoricin.

  • Incubation: The cells are incubated for a period of 48 to 72 hours.

  • Proliferation Assessment: Cell proliferation is measured using various methods, such as:

    • MTT assay: A colorimetric assay that measures metabolic activity, which is proportional to the number of viable cells.[14]

    • BrdU incorporation: Measures the incorporation of a synthetic nucleoside, bromodeoxyuridine, into the DNA of proliferating cells.

    • CFSE staining: A fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.

The results are used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of T-cell proliferation. Neosartoricin was found to have an IC₅₀ of 3 µM.[4]

The Biosynthetic Pathway of Neosartoricin

The nsc gene cluster in N. fischeri contains the enzymatic machinery necessary for the biosynthesis of neosartoricin. The proposed pathway involves a non-reducing polyketide synthase (NR-PKS), a flavin-dependent monooxygenase (FMO), a metallo-β-lactamase-like thioesterase (MβL-TE), and a polycyclic polyketide prenyltransferase (pcPTase).

dot graph TD{ subgraph "Proposed Biosynthesis of Neosartoricin" A[Acetyl-CoA + Malonyl-CoA] -->|nscA (NR-PKS)| B(Polyketide Intermediate); B -->|nscC (FMO) & nscB (MβL-TE)| C(Aromatic Polyketide Core); C -->|pcPTase| D(Prenylated Intermediate); D --> E[Neosartoricin]; end }

Caption: Proposed biosynthetic pathway of Neosartoricin.

Conclusion and Future Perspectives

The discovery of neosartoricin from Neosartorya fischeri is a testament to the power of genome mining and synthetic biology approaches to unlock the vast, silent chemical potential of fungi. This technical guide has outlined the key methodologies, from the initial bioinformatic identification of a silent gene cluster to its targeted activation, and the subsequent production, isolation, structural characterization, and biological evaluation of the novel metabolite.

For researchers in drug discovery, this work underscores the importance of looking beyond the readily observed metabolome. The strategies detailed herein provide a roadmap for the systematic exploration of cryptic biosynthetic pathways in other microorganisms, paving the way for the discovery of new therapeutic agents. The potent immunosuppressive activity of neosartoricin also positions it as a promising lead compound for further preclinical development. Future work will likely focus on optimizing the production of neosartoricin through metabolic engineering, elucidating the finer details of its biosynthetic pathway, and exploring its mechanism of action as an immunosuppressant.

References

  • Genome Mining of a Prenylated and Immunosuppressive Polyketide from Pathogenic Fungi. (2013). Organic Letters. [Link]

  • An integrative genomic and chemical similarity approach linking fungal secondary metabolites and biosynthetic gene clusters. (2025). bioRxiv. [Link]

  • Genetic Characterization of Neosartorin Biosynthesis Provides Insight into Heterodimeric Natural Product Generation. (2018). PubMed. [Link]

  • Studies on the Chemical Diversities of Secondary Metabolites Produced by Neosartorya fischeri via the OSMAC Method. (2018). MDPI. [Link]

  • Isolation and characterization of Neosartorya fischeri antifungal protein (NFAP). (2011). PubMed. [Link]

  • Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5). (n.d.). PubMed Central. [Link]

  • Overexpression of the SlPti4 Transcription Factor in Transgenic Tobacco Plants Confers Tolerance to Saline, Osmotic, and Drought Stress. (2026). MDPI. [Link]

  • Activation of a Silent Fungal Polyketide Biosynthesis Pathway through Regulatory Cross Talk with a Cryptic Nonribosomal Peptide Synthetase Gene Cluster. (n.d.). PubMed Central. [Link]

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. (n.d.). PubMed Central. [Link]

  • T-cell activation-inhibitory assay: a proposed novel method for screening caloric restriction mimetics. (n.d.). PubMed. [Link]

  • Isolation of Isoterrein from Neosartorya fischeri. (2026). Request PDF. [Link]

  • Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms. (n.d.). Frontiers. [Link]

  • Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening. (n.d.). RSC Publishing. [Link]

  • T-cell Activation-Inhibitory Assay: A Proposed Novel Method for Screening Caloric Restriction Mimetics. (n.d.). PubMed. [Link]

  • The combination of Neosartorya (Aspergillus) fischeri antifungal proteins with rationally designed γ-core peptide derivatives is effective for plant and crop protection. (2022). NIH. [Link]

  • Optimization of Fermentation Conditions for Production of Hungarian Sour Cherry Spirit Using Response Surface Methodology. (n.d.). MDPI. [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI. [Link]

  • Transcription factors enhancing synthesis of recombinant proteins and resistance to stress in Yarrowia lipolytica. (2023). PubMed Central. [Link]

  • Bioreactor design and implementation strategies for the cultivation of filamentous fungi and the production of fungal metabolites: from traditional methods to engineered systems. (n.d.). Université de Liège. [Link]

  • 1H, 13C and 15N chemical shift referencing in biomolecular NMR. (n.d.). PubMed. [Link]

  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (n.d.). PubMed Central. [Link]

  • Isolation of Isoterrein from Neosartorya fischeri. (n.d.). ScienceOpen. [Link]

  • Study on the Secondary Metabolites of Neosartorya fischeri via the OSMAC Method. (2021). PDF. [Link]

Sources

Foundational

Neosartoricin nsc Gene Cluster: Identification, Biosynthesis, and Pharmacological Activation

Topic: Neosartoricin nsc Gene Cluster Identification and Function Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary Neosartoricin is a pren...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Neosartoricin nsc Gene Cluster Identification and Function Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

Neosartoricin is a prenylated anthracenone meroterpenoid with potent T-cell antiproliferative activity , making it a high-value candidate for immunosuppressive drug development.[1][2] Originating from the silent nsc gene cluster in Neosartorya fischeri (and the orthologous fcc cluster in Aspergillus fumigatus), this compound represents a classic case of "cryptic" secondary metabolism—pathways that are genomically encoded but transcriptionally silent under standard laboratory conditions.

This guide provides a rigorous technical breakdown of the nsc cluster's genetic architecture, the enzymatic logic of its biosynthetic pathway, and validated protocols for its activation and isolation.

Part 1: Genetic Architecture of the nsc Cluster

The nsc cluster is a compact genomic locus comprising six key genes (nscA–nscE and nscR).[2] It was originally identified through genome mining efforts targeting non-reducing polyketide synthases (NR-PKS) lacking a terminal thioesterase (TE) domain, a signature often associated with auxiliary release enzymes.[2]

Cluster Composition and Gene Function

The following table details the specific role of each gene within the Neosartorya fischerinsc cluster.

GeneEnzyme ClassBiological FunctionMechanism of Action
nscA NR-PKS (Type I)Backbone SynthesisCatalyzes the condensation of Acetyl-CoA and Malonyl-CoA units to form a decaketide intermediate.[2] Lacks a canonical TE domain.[2]
nscB Metallo-

-lactamase-type Thioesterase
Product ReleaseActs in trans to release the polyketide chain from NscA, facilitating cyclization and spontaneous decarboxylation.[2]
nscD Prenyltransferase (DMATS superfamily)PrenylationTransfers a dimethylallyl group from DMAPP to the C5 position of the aromatic core.[2]
nscC FAD-dependent MonooxygenaseHydroxylationPerforms stereospecific hydroxylation at the C2 position, crucial for the compound's redox activity.[2]
nscE NAD-dependent DehydrataseModificationCatalyzes dehydration steps; involved in the conversion between neosartoricin (Fumicycline B) and Fumicycline A.
nscR Zn(II)

Cys

Transcription Factor
RegulationPathway-specific activator.[2] Overexpression of nscR is the primary method for breaking cluster silence.[2]

Part 2: Biosynthetic Pathway Mechanism

The biosynthesis of neosartoricin follows a "produce-and-modify" logic common to fungal meroterpenoids.[2] The pathway begins with the formation of a polyketide scaffold, which is subsequently tailored by prenylation and oxidation.

Enzymatic Cascade
  • Polyketide Assembly (nscA, nscB) : NscA synthesizes a decaketide chain. Unlike typical PKSs, it requires the discrete thioesterase NscB to cleave the thioester bond.[2] This release triggers an immediate Claisen condensation and decarboxylation, yielding the core anthracenone structure (likely 3,8,9,10-tetrahydroxyanthracen-1(2H)-one).

  • Prenylation (nscD) : The aromatic core serves as a substrate for NscD, which attaches a prenyl group (dimethylallyl) to the C5 carbon.[1][2] This step increases the lipophilicity of the molecule, essential for membrane interaction.[2]

  • Oxidative Tailoring (nscC) : NscC introduces a hydroxyl group at the C2 position.[1][2] This stereospecific oxidation is critical for the final biological activity of the compound.[2]

  • Final Processing (nscE) : NscE mediates dehydration steps that stabilize the final meroterpenoid structure.[2]

Pathway Visualization

The following diagram illustrates the stepwise enzymatic flow from precursors to the final active metabolite.

Neosartoricin_Biosynthesis Precursors Acetyl-CoA + Malonyl-CoA NscA NscA (NR-PKS) Decaketide Assembly Precursors->NscA Intermediate1 Polyketide-ACP NscA->Intermediate1 NscB NscB (Thioesterase) Release & Decarboxylation Intermediate1->NscB Core Anthracenone Core (3,8,9,10-tetrahydroxyanthracen-1(2H)-one) NscB->Core - CO2 NscD NscD (Prenyltransferase) + DMAPP Core->NscD Prenylated Prenylated Intermediate NscD->Prenylated NscC NscC (Monooxygenase) Hydroxylation Prenylated->NscC Hydroxylated Hydroxylated Precursor NscC->Hydroxylated NscE NscE (Dehydratase) Final Modification Hydroxylated->NscE Neosartoricin Neosartoricin (T-cell Inhibitor) NscE->Neosartoricin

Figure 1: Enzymatic cascade of the nsc gene cluster converting Acetyl-CoA to Neosartoricin.[2]

Part 3: Cluster Activation and Identification Protocols

Because the nsc cluster is silent under standard conditions (e.g., Potato Dextrose Agar), specific protocols are required to induce expression.[2]

Protocol A: Genetic Activation via nscR Overexpression

This method forces transcription of the cluster by constitutively expressing the specific activator nscR.[2]

Reagents:

  • Aspergillus expression vector (e.g., pAMA1-based or integrating vector) with a constitutive promoter (e.g., gpdA or otef).[2]

  • N. fischeri or A. fumigatus protoplasts.[2]

Workflow:

  • Cloning : Amplify the nscR coding sequence from genomic DNA.[2] Clone it downstream of the gpdA promoter in the expression vector.[2]

  • Transformation :

    • Generate protoplasts using Lysing Enzymes from Trichoderma.[2]

    • Transform protoplasts using PEG-mediated transformation.[2]

    • Select transformants on hygromycin or pyrG-deficient media.[2]

  • Cultivation :

    • Inoculate transformants into minimal media (AMM) or Czapek-Dox broth.[2]

    • Incubate at 37°C for 3–5 days with shaking (180 rpm).

  • Extraction :

    • Filter mycelia and extract the broth with ethyl acetate (1:1 v/v).[2]

    • Evaporate solvent and resuspend in methanol for HPLC analysis.[2]

Protocol B: Co-culture Induction

This method relies on ecological competition to trigger defense pathways.[2]

Workflow:

  • Partners : Neosartorya fischeri (fungus) and Streptomyces rapamycinicus (bacterium).[2]

  • Inoculation :

    • Pre-culture S. rapamycinicus in Tryptic Soy Broth (TSB).[2]

    • Inoculate N. fischeri spores (10^6 spores/mL) into AMM.

    • Add 1 mL of bacterial culture to the fungal culture after 24 hours.

  • Harvest : Co-culture for an additional 72–96 hours. The physical contact and bacterial metabolites induce the nsc cluster.[2]

Part 4: Pharmacological Relevance

Mechanism of Action: T-Cell Suppression

Neosartoricin has been identified as a potent inhibitor of T-cell proliferation.[1][2] Unlike general cytotoxins, its activity suggests a specific modulation of immune signaling pathways.[2]

  • Target : T-cell receptor (TCR) downstream signaling.[2][3]

  • Effect : Blocks the proliferation of CD4+ T-cells upon stimulation.[2][3]

  • Therapeutic Potential : Treatment of autoimmune diseases (e.g., graft-versus-host disease, rheumatoid arthritis) where T-cell overactivation is pathogenic.[2]

Identification Workflow

To confirm the production of Neosartoricin in your activated strains, use the following logical flow:

Identification_Workflow Sample Culture Extract HPLC HPLC-DAD Analysis (UV 200-600nm) Sample->HPLC Peak Unique Peak Detection HPLC->Peak Compare WT vs Mutant MS LC-MS/MS (m/z identification) Peak->MS Target Mass NMR 1D/2D NMR (Structure Confirmation) MS->NMR Purified Compound Bioassay T-Cell Proliferation Assay NMR->Bioassay Validation

Figure 2: Analytical workflow for isolating and validating Neosartoricin from fermentation broth.

References

  • Yin, W. B., et al. (2013).[2] Discovery of the Neosartoricin/Fumicycline Gene Cluster in Aspergillus fumigatus and Neosartorya fischeri. Journal of the American Chemical Society .[2]

  • König, C. C., et al. (2013).[2] Fumicyclines A and B, acyclic polyketides from Aspergillus fumigatus.[2] Organic Letters .

  • Brakhage, A. A. (2013).[2][4] Regulation of fungal secondary metabolism. Nature Reviews Microbiology .[2]

  • Lin, H. C., et al. (2019).[2] Recent advances in the genome mining of Aspergillus secondary metabolites. RSC Advances .

Sources

Exploratory

An In-Depth Technical Guide to Neosartoricin: Chemical Properties, Molecular Weight, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals Introduction Neosartoricin is a naturally occurring polyketide with significant immunosuppressive properties.[1][2] First identified from the fungi Aspergil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosartoricin is a naturally occurring polyketide with significant immunosuppressive properties.[1][2] First identified from the fungi Aspergillus fumigatus and Neosartorya fischeri, this carbotricyclic metabolite has garnered interest within the scientific community for its potential therapeutic applications.[1] This guide provides a comprehensive overview of the chemical and physical properties of Neosartoricin, its molecular weight, and its known biological activities, with a focus on its impact on T-cell proliferation.

Chemical Properties and Molecular Weight

Neosartoricin, also referred to as Neosartoricin A, is a prenylated anthracenone.[3][4] Its chemical identity is defined by the following properties:

PropertyValueSource
Molecular Formula C₂₆H₂₈O₉[1][5]
Molecular Weight 484.5 g/mol [1]
CAS Number 1421941-29-8[1][5]
IUPAC Name (2S,3R)-2-(acetyloxy)-3,4-dihydro-3,6,8,9-tetrahydroxy-3-[(3Z)-4-hydroxy-2-oxo-3-penten-1-yl]-10-(3-methyl-2-buten-1-yl)-1(2H)-anthracenone[5]
Solubility Soluble in methanol and DMSO[1]
Storage Long-term storage at -20°C is recommended.[1]

A closely related analogue, Neosartoricin B, is the O-deacetylated form of Neosartoricin A.[3]

Biological Activity and Mechanism of Action

Neosartoricin exhibits potent immunosuppressive activity by inhibiting T-cell proliferation.[1] Experimental data has demonstrated an IC₅₀ value of 3 µM for its antiproliferative effect on T-cells.[1] While the precise molecular target of Neosartoricin is yet to be fully elucidated, its mechanism of action is believed to interfere with critical signaling pathways that govern T-lymphocyte activation and expansion.

Two of the most well-established pathways for T-cell activation are the calcineurin-NFAT (Nuclear Factor of Activated T-cells) and the mTOR (mammalian Target of Rapamycin) signaling cascades. Inhibition of these pathways is a common mechanism for many immunosuppressive drugs.[6][7][8]

The Calcineurin-NFAT Signaling Pathway

The calcineurin-NFAT pathway is a calcium-dependent signaling cascade crucial for T-cell activation. An increase in intracellular calcium activates the phosphatase calcineurin, which then dephosphorylates NFAT, allowing it to translocate to the nucleus and initiate the transcription of genes required for T-cell activation and proliferation.[6][9]

Calcineurin-NFAT Pathway TCR T-Cell Receptor Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFATp NFAT (phosphorylated) (Inactive) Calcineurin->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) (Active) NFATp->NFAT Gene_Transcription Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription Translocates to Nucleus Nucleus Nucleus Proliferation T-Cell Proliferation Gene_Transcription->Proliferation Neosartoricin Neosartoricin (Hypothesized Inhibition) Neosartoricin->Calcineurin

Figure 1: Hypothesized inhibition of the Calcineurin-NFAT pathway by Neosartoricin.
The mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[10][11] In T-cells, mTOR integrates signals from the T-cell receptor and other environmental cues to promote the metabolic changes necessary for proliferation and effector function.[7][12]

mTOR Signaling Pathway Growth_Factors Growth Factors & Co-stimulation PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt mTOR mTOR PI3K_Akt->mTOR Activates Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Metabolism Metabolic Reprogramming mTOR->Metabolism Proliferation T-Cell Proliferation Protein_Synthesis->Proliferation Metabolism->Proliferation Neosartoricin Neosartoricin (Hypothesized Inhibition) Neosartoricin->mTOR

Figure 2: Hypothesized inhibition of the mTOR signaling pathway by Neosartoricin.

Further research is required to definitively identify the molecular target(s) of Neosartoricin and confirm its precise mechanism of immunosuppression.

Biosynthesis of Neosartoricin

Neosartoricin is a product of a fungal polyketide biosynthetic pathway.[4] The core of its structure is assembled by a non-reducing polyketide synthase (nscA), followed by a series of enzymatic modifications.[4]

The key steps in the biosynthesis are:

  • Polyketide chain assembly: The non-reducing polyketide synthase nscA synthesizes and cyclizes a decaketide backbone.[4]

  • Product release: The hydrolase nscB mediates the release of the polyketide intermediate through hydrolysis and subsequent spontaneous decarboxylation.[4]

  • Hydroxylation: The FAD-dependent monooxygenase nscC is responsible for the stereospecific hydroxylation at the C2 position.[4]

  • Prenylation: The prenyltransferase nscD catalyzes the addition of a dimethylallyl group to the aromatic C5 position.[4]

  • Acetylation: The final step to yield Neosartoricin is a 2-O-acetylation, which is believed to be catalyzed by an yet unidentified O-acetyltransferase.[4]

Neosartoricin Biosynthesis Start Decaketide Precursor nscA nscA (Polyketide Synthase) Start->nscA Intermediate1 Cyclized Polyketide nscA->Intermediate1 nscB nscB (Hydrolase) Intermediate1->nscB Intermediate2 Decarboxylated Intermediate nscB->Intermediate2 nscC nscC (Monooxygenase) Intermediate2->nscC Intermediate3 Hydroxylated Intermediate nscC->Intermediate3 nscD nscD (Prenyltransferase) Intermediate3->nscD Neosartoricin_B Neosartoricin B nscD->Neosartoricin_B O_acetyltransferase O-acetyltransferase (unidentified) Neosartoricin_B->O_acetyltransferase Neosartoricin Neosartoricin O_acetyltransferase->Neosartoricin

Figure 3: Proposed biosynthetic pathway of Neosartoricin.

Experimental Protocols

Isolation and Purification of Neosartoricin Analogs

The following is a representative protocol for the isolation and purification of Neosartoricin B, which can be adapted for Neosartoricin A.[13]

  • Culturing: Grow the producing fungal strain (e.g., a heterologous expression strain of Aspergillus nidulans) in a stationary liquid Glucose Minimal Medium (GMM) for 2 days.[13]

  • Extraction: Extract the culture with an equal volume of a solvent mixture of ethyl acetate/methanol/acetic acid (89:10:1) twice.[13]

  • Solvent Evaporation: Evaporate the organic phase to obtain the crude extract.[13]

  • Initial Purification: Separate the crude extract using a Sephadex LH-20 column with a mobile phase of methanol/chloroform (9:1).[13]

  • HPLC Purification: Perform further purification by reverse-phase High-Performance Liquid Chromatography (HPLC) using a C18 column. A solvent gradient of 50-80% acetonitrile at a flow rate of 2.5 mL/min over 30 minutes can be employed for separation.[13]

  • Final Product: Pool the HPLC fractions containing the pure compound and dry completely.[13]

T-Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation. The following is a general protocol that can be adapted to test the effect of Neosartoricin on T-cells.[4][14][15][16]

  • Cell Seeding: Seed T-cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.[15]

  • Cell Stimulation and Treatment: Stimulate T-cell proliferation using an appropriate mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) and concurrently treat the cells with varying concentrations of Neosartoricin. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for a period of 6 to 24 hours.[15]

  • Addition of MTT Reagent: Add 10 µL of MTT reagent to each well.[15]

  • Formation of Formazan Crystals: Incubate the plate for 2 to 4 hours until a purple precipitate is visible.[15]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[15]

  • Incubation for Solubilization: Leave the plate at room temperature in the dark for 2 hours.[15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: The absorbance is directly proportional to the number of viable, proliferating cells. Calculate the percentage of inhibition for each concentration of Neosartoricin and determine the IC₅₀ value.

Conclusion

Neosartoricin is a promising immunosuppressive agent with a well-defined chemical structure and a potent inhibitory effect on T-cell proliferation. While its precise mechanism of action requires further investigation, its potential to modulate key signaling pathways in T-cells makes it a valuable candidate for further drug development. The protocols outlined in this guide provide a foundation for researchers to explore the therapeutic potential of this fungal metabolite.

References

  • Neosartoricin - Bioaustralis Fine Chemicals. (URL: [Link])

  • neosartoricin (CHEBI:72750) - EMBL-EBI. (URL: [Link])

  • Neosartoricin B - Bioaustralis Fine Chemicals. (URL: [Link])

  • Neosartorin | C34H32O15 | CID 23983702 - PubChem. (URL: [Link])

  • Neostigmine | C12H19N2O2+ | CID 4456 - PubChem. (URL: [Link])

  • Neosartoryadin A | C27H26N4O5 | CID 132552299 - PubChem. (URL: [Link])

  • Yin, W. B., Chooi, Y. H., Smith, A. R., et al. (2013). Discovery of cryptic polyketide metabolites from dermatophytes using heterologous expression in Aspergillus nidulans. ACS synthetic biology, 2(11), 629–634. (URL: [Link])

  • nscA - Non-reducing polyketide synthase nscA - Aspergillus fumigatus (strain ATCC MYA-4609 / CBS 101355 / FGSC A1100 / Af293) (Neosartorya fumigata) | UniProtKB | UniProt. (URL: [Link])

  • Neoschaftoside | C26H28O14 | CID 442619 - PubChem. (URL: [Link])

  • Neosartoricin B | C24H26O8 | CID 132542799 - PubChem. (URL: [Link])

  • Crawford, J. M., & Townsend, C. A. (2010). New insights into the formation of fungal aromatic polyketides. Nature reviews. Microbiology, 8(12), 879–889. (URL: [Link])

  • Powell, J. D., & Delgoffe, G. M. (2018). mTOR Links Environmental Signals to T Cell Fate Decisions. Frontiers in immunology, 9, 585. (URL: [Link])

  • Polyketides as Secondary Metabolites from the Genus Aspergillus - PMC. (URL: [Link])

  • Baine, A. T., & Latchman, Y. E. (2013). Calcineurin-nuclear factor for activated T cells (NFAT) signaling in pathophysiology of wound healing. Wound repair and regeneration : official publication of the Wound Healing Society and the European Tissue Repair Society, 21(2), 197–205. (URL: [Link])

  • New Prenylated Anthraquinones and Xanthones from Vismia g uineensis | Request PDF. (URL: [Link])

  • Buer, J., & Issekutz, T. B. (2012). NFAT control of innate immunity. Blood, 120(7), 1382–1389. (URL: [Link])

  • MTT Proliferation Assay Protocol - ResearchGate. (URL: [Link])

  • Waickman, A. T., & Powell, J. D. (2012). mTOR, metabolism, and the regulation of T-cell differentiation and function. Immunological reviews, 249(1), 43–58. (URL: [Link])

  • Complexity of fungal polyketide biosynthesis and function - Institute for Applied Biosciences. (URL: [Link])

  • Wasil, Z., Kuhnert, E., Simpson, T. J., & Cox, R. J. (2018). Oryzines A & B, Maleidride Congeners From Aspergillus oryzae and Their Putative Biosynthesis. Journal of fungi (Basel, Switzerland), 4(3), 96. (URL: [Link])

  • In response to calcium, the calcineurin/NFAT pathway activation favors... - ResearchGate. (URL: [Link])

  • Polyketides from Marine-Derived Aspergillus porosus: Challenges and Opportunities for Determining Absolute Configuration | Request PDF. (URL: [Link])

  • Characterization of the Biosynthesis of Fungal Aromatic Polyketides - eScholarship. (URL: [Link])

  • General biosynthetic pathway of anthraquinones in fungi. (A) domain... - ResearchGate. (URL: [Link])

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  • Thomson, A. W., Turnquist, H. R., & Raimondi, G. (2009). Immunoregulatory functions of mTOR inhibition. Nature reviews. Immunology, 9(5), 324–337. (URL: [Link])

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  • Aramburu, J., Yaffe, M. B., López-Rodríguez, C., Cantley, L. C., Scott, M. P., & Rao, A. (1999). Selective inhibition of NFAT activation by a peptide spanning the calcineurin targeting site of NFAT. Science (New York, N.Y.), 285(5436), 2129–2133. (URL: [Link])

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: High-Fidelity Extraction of Neosartoricin from Aspergillus fumigatus Culture

Abstract Neosartoricin, a prenylated anthracenone polyketide, is a secondary metabolite produced by the opportunistic human pathogen Aspergillus fumigatus and its teleomorph Neosartorya fischeri.[1][2] This carbotricycli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Neosartoricin, a prenylated anthracenone polyketide, is a secondary metabolite produced by the opportunistic human pathogen Aspergillus fumigatus and its teleomorph Neosartorya fischeri.[1][2] This carbotricyclic molecule has garnered significant interest within the drug development community due to its potent immunosuppressive properties, specifically its T-cell antiproliferative activity with an IC50 of 3 µM.[1][3][4] The expression of the neosartoricin biosynthetic gene cluster is often silent under standard laboratory conditions, necessitating specific induction strategies for its production.[3][5] This guide provides a comprehensive, field-proven protocol for the cultivation of A. fumigatus, induction of neosartoricin synthesis, and a detailed methodology for its subsequent extraction and purification. The protocol is designed for researchers, scientists, and drug development professionals seeking to isolate this promising bioactive compound for further study.

Introduction: The Scientific Rationale

Aspergillus fumigatus is a ubiquitous mold that, in immunocompromised individuals, can cause severe and often fatal invasive aspergillosis.[2] The pathogen's success is partly attributed to its arsenal of secondary metabolites, which can act as virulence factors by modulating the host immune response.[2][6] Neosartoricin is a prime example of such a metabolite.[2]

The biosynthesis of neosartoricin is orchestrated by a non-reducing polyketide synthase (nscA) which synthesizes and cyclizes a decaketide backbone.[7] Subsequent enzymatic modifications, including hydrolysis, prenylation by a polycyclic polyketide prenyltransferase (pcPTase), and hydroxylation, yield the final structure.[3][7]

A significant challenge in obtaining neosartoricin is that its biosynthetic gene cluster is transcriptionally silent in most wild-type strains under routine culture. This protocol addresses this bottleneck by outlining two primary induction strategies: genetic overexpression of the pathway-specific transcription factor and microbial co-culture, which mimics natural competitive environments.[5][8] The subsequent extraction and purification strategy is based on the compound's chemical properties, primarily its solubility in polar organic solvents, allowing for efficient separation from the aqueous culture medium and other cellular components.[1][9]

Part I: Fungal Cultivation & Induction of Neosartoricin Synthesis

This section details the preparation, inoculation, and incubation of A. fumigatus cultures optimized for neosartoricin production.

Materials & Reagents
  • Aspergillus fumigatus strain (e.g., Af293). A strain with an engineered overexpression of the nscR/fccR transcription factor is highly recommended for consistent yield.[5][8]

  • Glucose Minimum Medium (GMM)

  • Sterile water

  • Hemocytometer

  • Incubator (37°C)

  • Culture plates or flasks

Protocol: Cultivation
  • Spore Suspension Preparation: Harvest spores from a mature A. fumigatus culture grown on Malt Extract Agar (MEA) for 10-14 days at 25°C.[10] Liberate spores by adding sterile water to the plate and gently scraping with an inoculating loop.[10]

  • Spore Counting: Determine the spore concentration using a hemocytometer.[10] Adjust the suspension to a final concentration of approximately 2.5 x 10^6 spores/mL in sterile water.[10]

  • Inoculation: Inoculate stationary liquid GMM culture (e.g., 100 mL per 250 mL flask) with the spore suspension.

  • Induction & Incubation:

    • For Genetically Modified Strains: If using a strain with transcription factor overexpression, incubate the culture at 37°C for 2-3 days.[4][11] The culture should develop a characteristic yellow pigmentation as neosartoricin and related metabolites accumulate.[8]

    • For Wild-Type Strains (Co-Culture Induction): Co-culture A. fumigatus with an inducing bacterium such as Streptomyces rapamycinicus.[5] This method relies on inter-species chemical signaling to activate the silent gene cluster. Incubation conditions may require optimization but should be based on the fungal growth parameters (37°C for 3-5 days).

  • Visual Confirmation: Successful induction is often accompanied by the secretion of yellow pigments into the culture medium.

Part II: Neosartoricin Extraction & Purification

This section provides a step-by-step methodology for isolating neosartoricin from the liquid culture. The process leverages a liquid-liquid extraction followed by column chromatography.

Materials & Reagents
  • Extraction Solvent: Ethyl Acetate/Methanol/Acetic Acid (EtOAc/MeOH/AcOH) (89:10:1, v/v/v)

  • Purification Solvents: Methanol (HPLC grade), Chloroform (HPLC grade)

  • Separatory Funnel

  • Rotary Evaporator

  • Sephadex LH-20 resin

  • Chromatography column

  • Fraction collector

  • HPLC system for analysis

Workflow for Neosartoricin Extraction and Purification

G cluster_culture Cultivation cluster_extraction Extraction cluster_purification Purification culture A. fumigatus Culture (GMM, 37°C, 2-3 days) filtration Vacuum Filtration culture->filtration mycelium Mycelial Biomass filtration->mycelium Solid Phase filtrate Culture Filtrate filtration->filtrate Liquid Phase extraction Solvent Extraction (EtOAc/MeOH/AcOH) mycelium->extraction Optional filtrate->extraction combine Combine Organic Phases extraction->combine evaporation Rotary Evaporation combine->evaporation crude Crude Extract evaporation->crude chromatography Sephadex LH-20 Column (Mobile Phase: MeOH/CHCl₃) crude->chromatography fractions Collect & Analyze Fractions (HPLC) chromatography->fractions pure_product Pure Neosartoricin (>95% Purity) fractions->pure_product

Caption: Workflow for the extraction and purification of neosartoricin.

Protocol: Extraction
  • Harvesting: Separate the fungal mycelium from the culture broth via vacuum filtration. Retain the liquid filtrate, as this contains the majority of the secreted neosartoricin.

  • Liquid-Liquid Extraction:

    • Transfer the culture filtrate to a large separatory funnel.

    • Add an equal volume of the extraction solvent (EtOAc/MeOH/AcOH, 89:10:1).[11] The ethyl acetate acts as the primary extraction solvent for the moderately polar neosartoricin, while methanol improves phase mixing and extraction efficiency, and acetic acid ensures that phenolic hydroxyl groups on the molecule are protonated, maximizing solubility in the organic phase.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. Collect the upper organic layer.

    • Repeat the extraction process on the aqueous layer a second time to maximize recovery.[11]

  • Concentration: Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator. This will yield a concentrated crude extract, which will appear as a yellowish-orange residue.[11]

Protocol: Purification
  • Column Preparation: Prepare a chromatography column with Sephadex LH-20 resin, equilibrating it with the mobile phase: Methanol/Chloroform (9:1, v/v).

  • Sample Loading: Dissolve the crude extract in a minimal volume of the mobile phase and load it onto the column.

  • Elution and Fractionation: Elute the column with the Methanol/Chloroform (9:1) mobile phase.[11] Sephadex LH-20 separates compounds based on a combination of size exclusion and adsorption chromatography, which is highly effective for separating complex fungal metabolite mixtures. Collect fractions of a defined volume (e.g., 5-10 mL).

  • Analysis: Analyze the collected fractions for the presence and purity of neosartoricin using HPLC. Neosartoricin is a yellow compound and can often be visually tracked as a yellow band moving down the column.

  • Final Product: Combine the fractions containing pure neosartoricin (>95% purity by HPLC) and evaporate the solvent.[1][9] The final product should be a bright yellow, amorphous powder.[8] Store at -20°C for long-term stability.[1]

Summary of Key Parameters & Expected Results

ParameterRecommended SpecificationRationale / Expected Outcome
Culture Medium Glucose Minimum Medium (GMM)Defined medium to promote secondary metabolism.[11]
Incubation 2-3 days at 37°C (stationary)Optimal growth phase for secondary metabolite production.[11]
Extraction Solvent EtOAc/MeOH/AcOH (89:10:1)Optimized for polarity and recovery of neosartoricin.[11][12]
Purification Resin Sephadex LH-20Excellent for separation of fungal polyketides.[11]
Mobile Phase Methanol/Chloroform (9:1)Provides good resolution for neosartoricin and related compounds.[11]
Final Purity >95% (by HPLC)Achievable with the described protocol.[1][9]
Physical Appearance Bright yellow amorphous powderCharacteristic of purified neosartoricin.[8]

References

  • Bioaustralis Fine Chemicals. (n.d.). Neosartoricin. Retrieved from Bioaustralis Fine Chemicals website.
  • Oak, A., et al. (n.d.). Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans. PMC - NIH.
  • Lind, A. L. (2019). A call to arms: Mustering secondary metabolites for success and survival of an opportunistic pathogen.
  • Knowles, S. L., et al. (2022). Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study. Fungal Biology and Biotechnology.
  • Reyes Márquez, F. C., et al. (2025).
  • Rateb, M. E., et al. (2013). Induction of diverse secondary metabolites in Aspergillus fumigatus by microbial co-culture. RSC Advances.
  • National Toxicology Program. (n.d.). Culture, Characterization, and Delivery of Aspergillus fumigatus. National Institute of Environmental Health Sciences.
  • Gauthier, G. M., & Keller, N. P. (2021). A Timeline of Biosynthetic Gene Cluster Discovery in Aspergillus fumigatus: From Characterization to Future Perspectives. Journal of Fungi.
  • Eamvijarn, A., et al. (2012). Secondary Metabolites from a Culture of the Fungus Neosartorya pseudofischeri and Their In Vitro Cytostatic Activity in Human Cancer Cells. Planta Medica.
  • Chooi, Y.-H., et al. (2013).
  • Steenwyk, J. L., et al. (2020). Variation Among Biosynthetic Gene Clusters, Secondary Metabolite Profiles, and Cards of Virulence Across Aspergillus Species. Genetics.
  • Liu, C., et al. (2018).
  • Scherlach, K., & Hertweck, C. (2013). Induction of diverse secondary metabolites in Aspergillus fumigatus by microbial co-culture. SpringerLink.
  • ResearchGate. (n.d.). Gene cluster and proposed route for biosynthesis of neosartorin, novofumigatin A and deacetylneosartorin.
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  • Chooi, Y. H., et al. (2013).
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Application

Heterologous expression of Neosartoricin biosynthetic gene cluster

Application Note: Heterologous Expression of the Neosartoricin Biosynthetic Gene Cluster in Aspergillus nidulans [1] Executive Summary This application note details the technical workflow for the heterologous expression...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Heterologous Expression of the Neosartoricin Biosynthetic Gene Cluster in Aspergillus nidulans [1]

Executive Summary

This application note details the technical workflow for the heterologous expression of the neosartoricin biosynthetic gene cluster (nsc), originally sourced from Neosartorya fischeri (teleomorph of Aspergillus fischeri), into the model host Aspergillus nidulans. Neosartoricin is a prenylated polyketide with significant immunosuppressive and anti-inflammatory properties. Its native production is often silent or low-yield under standard laboratory conditions. This guide provides a refactoring strategy using promoter exchange of the pathway-specific transcription factor (nscR) to activate the cryptic cluster, ensuring high-titer production for drug development and mechanistic studies.

Introduction & Biosynthetic Logic

The biosynthesis of neosartoricin involves a non-reducing polyketide synthase (NR-PKS) that assembles a polyketide backbone, which subsequently undergoes prenylation and oxidative cyclization. The gene cluster is often silent in native producers like N. fischeri or Aspergillus fumigatus (where it is known as the fcc cluster).

Why Heterologous Expression in A. nidulans?

  • Splicing Compatibility: Unlike bacterial hosts (E. coli), A. nidulans correctly processes fungal introns, eliminating the need for cDNA synthesis.

  • Post-Translational Modifications: The host possesses the native phosphopantetheinyl transferases (PPTases) required to activate the PKS acyl carrier protein (ACP) domains.

  • Clean Background: Strains such as A. nidulans LO8030 (auxotrophic for riboflavin, pyridoxine, uridine) have been engineered to delete major endogenous secondary metabolite clusters (e.g., sterigmatocystin), simplifying downstream LC-MS analysis.

The nsc Gene Cluster Architecture

The cluster comprises roughly 5-6 key genes. The critical regulatory step is the activation of nscR.

Gene NamePutative FunctionEnzyme ClassRole in Pathway
nscA Polyketide SynthaseNR-PKSAssembles the napthacenedione backbone.
nscB PrenyltransferaseDMATS-type PTAttaches dimethylallyl groups to the backbone.
nscC MonooxygenaseFAD-dependent MOOxidative ring expansion/modification.
nscD Thioesterase

-lactamase-like TE
Product release/cyclization.
nscR Transcription FactorZn(II)2Cys6Pathway-specific activator (Silent in native host).[1]
nscT TransporterMFS TransporterEfflux/Resistance.

Experimental Workflow Visualization

The following diagram outlines the logical flow from cluster identification to metabolite validation.

Neosartoricin_Workflow cluster_0 Phase 1: Design & Build cluster_1 Phase 2: Host Engineering cluster_2 Phase 3: Production & Analysis Genomic_DNA Genomic DNA (N. fischeri) PCR_Amp PCR Amplification of nsc Cluster Genomic_DNA->PCR_Amp Assembly Gibson/Yeast Assembly PCR_Amp->Assembly Vector_Backbone Expression Vector (pAMA or pYAC based) Vector_Backbone->Assembly Promoter_Exchange Promoter Exchange (P_gpdA :: nscR) Promoter_Exchange->Assembly Activation Strategy Protoplast A. nidulans Protoplast Preparation Assembly->Protoplast Circular Plasmid Transformation PEG-Mediated Transformation Protoplast->Transformation Selection Selection on Auxotrophic Media (-Uri/-Pyro) Transformation->Selection Fermentation Liquid Fermentation (GMM Medium, 25°C, 7 days) Selection->Fermentation Valid Transformants Extraction Ethyl Acetate Extraction Fermentation->Extraction LCMS LC-MS/MS Analysis (Target: m/z 500-600 range) Extraction->LCMS

Caption: End-to-end workflow for the heterologous expression of Neosartoricin, highlighting the critical promoter exchange step for cluster activation.

Detailed Protocols

Protocol 1: Vector Construction (Cluster Refactoring)

Objective: To place the native transcription factor nscR under the control of the constitutive gpdA promoter (from A. nidulans) to force expression of the entire cluster.

  • Primer Design: Design primers to amplify the nsc cluster in 2-3 overlapping fragments (approx. 5-8 kb each) if the cluster is large (>15 kb).

  • Promoter Insertion:

    • Amplify the gpdA promoter (approx. 1-1.5 kb upstream of gpdA gene) from A. nidulans gDNA.

    • Amplify the nscR gene starting from the start codon.

    • Use fusion PCR or Gibson Assembly to fuse PgpdA directly upstream of nscR.

  • Vector Assembly:

    • Use a fungal shuttle vector (e.g., pYAC-based if using yeast recombination, or pAMA-based for direct fungal replication).

    • Self-Validating Step: Ensure the vector contains a selectable marker different from the host's auxotrophies (e.g., pyrG for uridine auxotrophy).

    • Transform into E. coli (for circularization) or S. cerevisiae (for recombination), isolate DNA, and verify by restriction digest.

Protocol 2: Protoplast Preparation & Transformation

Objective: Efficient delivery of the large plasmid containing the cluster into A. nidulans.

Reagents:

  • Lytic Enzyme Mix: Vinoflow FCE (Novozymes) or Yatalase/Driselase mix.

  • Osmotic Buffer (STC): 1.2 M Sorbitol, 10 mM Tris-HCl (pH 7.5), 10 mM CaCl₂.

  • Trapping Buffer: 0.6 M KCl, 50 mM CaCl₂, 10 mM Tris-HCl.

Steps:

  • Germination: Inoculate A. nidulans spores (

    
    ) into 50 mL Minimal Media (MM) + supplements. Incubate at 37°C, 180 rpm for 12-14 hours (germlings should be visible).
    
  • Digestion: Harvest mycelia by filtration. Resuspend in 20 mL Osmotic Buffer containing 200 mg Lytic Enzyme. Incubate at 30°C, 80 rpm for 3 hours.

  • Verification (Self-Validating): Check under a microscope. Protoplasts should be spherical and abundant. If "ghost" mycelia remain, extend digestion.

  • Transformation:

    • Mix

      
       protoplasts (100 µL) with 5-10 µg of plasmid DNA.
      
    • Add 50 µL PEG Solution (60% PEG 4000, 10 mM Tris, 10 mM CaCl₂). Mix gently. Incubate on ice for 20 mins.

    • Add 1 mL PEG Solution. Incubate at RT for 20 mins.

  • Plating: Dilute in STC buffer and plate onto Regeneration Media (MM + 1.2 M Sorbitol + Antibiotics/Selection). Incubate at 37°C for 3-5 days.

Protocol 3: Fermentation & Extraction

Objective: Production of Neosartoricin.

  • Screening: Pick 10-20 transformants. Inoculate into 3 mL liquid Glucose Minimal Media (GMM).

  • Scale-Up: Select the best grower and inoculate into 50 mL GMM (or starch-based medium if using amyB promoter, but gpdA works in glucose).

  • Incubation: 25°C (favors secondary metabolism over biomass), 180 rpm, for 5–7 days.

  • Extraction:

    • Separate mycelia from broth (Neosartoricin is often secreted, but check both).

    • Broth: Extract with equal volume Ethyl Acetate (EtOAc). Shake vigorously for 30 mins.

    • Mycelia: Freeze-dry and extract with Acetone/Methanol (1:1), then partition into EtOAc.

    • Evaporate solvent to dryness and resuspend in 200 µL Methanol for LC-MS.

Protocol 4: Analytical Validation (LC-MS)

Objective: Confirm identity using UV and Mass Spectrometry.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Water + 0.1% Formic Acid (A) / Acetonitrile + 0.1% Formic Acid (B).

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection:

    • UV: Monitor at 254 nm and 365 nm (polyketides often absorb in UV-Vis).

    • MS: ESI(+) mode. Look for

      
       or 
      
      
      
      .
    • Diagnostic Ions: Neosartoricin has a molecular weight approx. 500-600 Da (varies by specific derivative). Look for neutral loss of prenyl groups (68 Da).

Biosynthetic Pathway Diagram

Understanding the enzymatic steps is crucial for troubleshooting low yields (e.g., bottleneck at prenylation).

Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA nscA nscA (NR-PKS) AcetylCoA->nscA DMAPP DMAPP nscB nscB (Prenyltransferase) DMAPP->nscB Polyketide Polyketide Backbone Polyketide->nscB Prenylated Prenylated Intermediate nscC nscC (Monooxygenase) Prenylated->nscC Neosartoricin Neosartoricin (Final Product) nscA->Polyketide Condensation nscB->Prenylated Prenylation nscC->Neosartoricin Oxidative Cyclization

Caption: Simplified biosynthetic pathway of Neosartoricin.[2] The PKS (nscA) forms the backbone, followed by prenylation (nscB) and oxidation (nscC).

Troubleshooting: Self-Validating Systems

IssueDiagnostic CheckCorrective Action
No Transformants Did the protoplasts regenerate on non-selective media?If no, the lytic digestion was too harsh. Reduce enzyme time.
Transformants but No Product PCR Check: Amplify the junction between PgpdA and nscR from gDNA of transformant.If PCR fails, the promoter integration failed. If PCR works, the cluster might be incomplete.
Low Yield Precursor Feeding: Add mevalonate or acetate to the media.If yield increases, metabolic flux is the bottleneck.
Product Degradation Check pH of fermentation broth daily.Buffer media with 100 mM MES (pH 6.5) if broth becomes too acidic (< pH 4).

References

  • Chooi, Y. H., et al. (2013). "Genome Mining of a Prenylated and Immunosuppressive Polyketide from Pathogenic Fungi."[3] Organic Letters. [Link]

  • Yin, W. B., et al. (2013). "Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans."[3] ACS Synthetic Biology. [Link]

  • Bok, J. W., & Keller, N. P. (2004). "LaeA, a regulator of secondary metabolism in Aspergillus spp." Eukaryotic Cell. [Link]

  • Anyawutchakul, T., et al. (2024). "Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp.[4] SY2601."[4] Marine Drugs. [Link]

Sources

Method

Neosartoricin: A Novel Approach for Quantifying T-Cell Antiproliferative Activity Using a CFSE-Based In Vitro Assay

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive, field-tested protocol for evaluating the antiproliferative effects of Neosartor...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-tested protocol for evaluating the antiproliferative effects of Neosartoricin on human T-lymphocytes. T-cell activation and subsequent proliferation are central to the adaptive immune response, making them critical targets for therapeutic intervention in autoimmune diseases, transplant rejection, and oncology. We present a robust in vitro assay that utilizes Carboxyfluorescein Succinimidyl Ester (CFSE) dye dilution to precisely track and quantify T-cell division via flow cytometry. The protocol details the isolation of primary human peripheral blood mononuclear cells (PBMCs), T-cell stimulation, treatment with Neosartoricin, and subsequent data analysis. We further explore the scientific rationale behind the assay design, focusing on the key signaling pathways that govern T-cell proliferation and are the putative targets of Neosartoricin.

Introduction: Targeting T-Cell Proliferation

T-lymphocyte activation is a meticulously orchestrated process initiated by the engagement of the T-cell receptor (TCR) with a specific antigen presented by major histocompatibility complex (MHC) molecules (Signal 1).[1] A crucial co-stimulatory signal, typically delivered through the interaction of CD28 on the T-cell with CD80/CD86 on an antigen-presenting cell (APC), is required to drive the cell toward a full-fledged proliferative response (Signal 2).[1] This dual signaling cascade triggers a complex network of intracellular pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) and the Ras/MEK/Extracellular signal-regulated kinase (ERK) pathways.[2][3] These pathways are fundamental for promoting cell growth, metabolic reprogramming, and cell cycle entry, culminating in clonal expansion.[4][5]

Neosartoricin is an investigational compound hypothesized to exert immunomodulatory effects by intervening in these critical signaling nodes. Its mechanism is thought to involve the attenuation of kinases within the PI3K/Akt/mTOR or Ras/MEK/ERK pathways, thereby preventing the downstream events necessary for lymphocyte proliferation. Dysregulation of these pathways is implicated in numerous pathologies, making them prime targets for novel therapeutics.[3][6]

To effectively characterize the bioactivity of compounds like Neosartoricin, a reliable and quantitative assay is essential. The CFSE dye dilution assay is a gold-standard method for this purpose.[1] CFSE, a fluorescent cell-staining dye, covalently binds to intracellular proteins. Upon cell division, the dye is distributed equally between the two daughter cells, leading to a halving of fluorescence intensity with each successive generation.[1][7] This allows for the precise tracking of cell divisions within a population using flow cytometry, providing a detailed quantitative assessment of a compound's antiproliferative potency.

Scientific Foundation: Key Signaling Pathways in T-Cell Proliferation

Understanding the underlying molecular machinery of T-cell proliferation is paramount to interpreting the effects of Neosartoricin. The activation cascade converges on two principal signaling axes that are critical for cell cycle progression.

  • The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism.[2] Upon TCR and CD28 co-stimulation, PI3K is activated and generates PIP3, which recruits and activates Akt. Akt, in turn, activates mTOR, a serine/threonine kinase that exists in two complexes, mTORC1 and mTORC2.[8] mTORC1 directly promotes protein synthesis and lipid biosynthesis while inhibiting autophagy, providing the necessary building blocks for cell growth and division.[4][9] Inhibitors targeting this pathway, such as Rapamycin (an mTOR inhibitor), are potent immunosuppressants.[10]

  • The Ras/MEK/ERK Pathway: This cascade is critical for relaying mitogenic signals from the cell surface to the nucleus.[11] TCR engagement activates Ras, which initiates a phosphorylation cascade through Raf, MEK, and finally ERK.[5] Activated ERK translocates to the nucleus, where it phosphorylates transcription factors that drive the expression of genes essential for cell cycle entry and progression, such as c-Fos and c-Myc. Inhibition of MEK or ERK has been shown to effectively suppress tumor growth and can impact T-cell function.[12][13]

Neosartoricin is postulated to inhibit one or more key kinases within these pathways, leading to a G1 cell cycle arrest and a subsequent block in T-cell proliferation.[9]

TCell_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Ras Ras TCR->Ras CD28 CD28 PI3K PI3K CD28->PI3K Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Expression (Cyclins, c-Myc) ERK->Proliferation Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC1->Proliferation Neosartoricin Neosartoricin Neosartoricin->MEK Neosartoricin->mTORC1

Figure 1: Hypothesized Mechanism of Neosartoricin. T-cell activation via TCR and CD28 triggers the Ras/MEK/ERK and PI3K/Akt/mTOR pathways, leading to proliferation. Neosartoricin is thought to inhibit key kinases like MEK and/or mTOR.

Experimental Workflow Overview

The overall experimental process is a multi-day workflow that requires careful aseptic technique and precise execution. The major steps are outlined below.

Assay_Workflow start Day 1: Isolate PBMCs (Ficoll Gradient) label Day 1: Label Cells (CFSE Staining) start->label setup Day 1: Assay Setup (Plate, Stimulate, Add Neosartoricin) label->setup incubate Day 2-5: Incubation (3-5 Days, 37°C, 5% CO2) setup->incubate harvest Day 5: Harvest & Stain (Viability & Surface Markers) incubate->harvest acquire Day 5: Data Acquisition (Flow Cytometry) harvest->acquire analyze Data Analysis (Gating, Proliferation Modeling, IC50) acquire->analyze

Figure 2: T-Cell Antiproliferative Assay Workflow. A summary of the key experimental stages from cell isolation to final data analysis.

Materials and Reagents

Reagent / Material Recommended Specifications
Cells & Media
Human Peripheral BloodFrom healthy donors, collected in sodium heparin tubes
Ficoll-Paque™ PLUSGE Healthcare, or equivalent density gradient medium
RPMI 1640 MediumGibco, or equivalent. Supplemented with L-glutamine.
Fetal Bovine Serum (FBS)Heat-inactivated, low endotoxin. Final conc. 10%.
Penicillin-StreptomycinGibco, or equivalent. Final conc. 1%.
PBS (Phosphate Buffered Saline)pH 7.4, sterile, without Ca2+/Mg2+
Antibodies & Dyes
Anti-Human CD3 AntibodyFunctional Grade, Clone OKT3 or UCHT1
Anti-Human CD28 AntibodyFunctional Grade, Clone CD28.2
CFSE (Carboxyfluorescein S. Ester)Invitrogen (CellTrace™ CFSE), or equivalent
Fixable Viability Dyee.g., Zombie NIR™, Live/Dead™ Fixable Dyes
Fluorochrome-conjugated AbsAnti-CD3, Anti-CD4, Anti-CD8 for flow cytometry
Compound & Controls
NeosartoricinPrepare stock in DMSO, store at -20°C or -80°C
DMSO (Dimethyl Sulfoxide)Cell culture grade, sterile
Positive Control InhibitorRapamycin (mTORi) or Trametinib (MEKi)
Labware & Equipment
96-well U-bottom platesSterile, tissue culture treated
15 mL & 50 mL conical tubesSterile
Laminar flow hood
Centrifuge (refrigerated)With swinging bucket rotor
Incubator37°C, 5% CO2, humidified
Flow CytometerMinimum 3 lasers (e.g., Violet, Blue, Red)
Pipettes and tipsSterile

Detailed Experimental Protocols

Protocol 1: Isolation of Human PBMCs
  • Preparation: Warm Ficoll-Paque and media to room temperature (RT). All steps should be performed in a sterile biosafety cabinet.

  • Blood Dilution: Dilute whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Ficoll Underlay: Carefully add 15 mL of Ficoll-Paque to a new 50 mL conical tube. Slowly layer up to 30 mL of the diluted blood on top of the Ficoll, minimizing mixing at the interface.

  • Centrifugation: Centrifuge at 400 x g for 30-40 minutes at RT with the brake OFF.

  • Harvest PBMCs: After centrifugation, four layers will be visible. Carefully aspirate the top layer (plasma/platelets). Using a clean pipette, collect the distinct, cloudy band of PBMCs at the plasma-Ficoll interface.

  • Washing: Transfer the collected PBMCs to a new 50 mL tube and add sterile PBS to bring the volume to 45 mL. Centrifuge at 300 x g for 10 minutes at RT.

  • Second Wash: Discard the supernatant, resuspend the cell pellet in 25 mL of PBS, and repeat the centrifugation (300 x g, 10 minutes).

  • Cell Counting: Resuspend the final pellet in 10 mL of complete RPMI medium (RPMI + 10% FBS + 1% Pen/Strep). Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue).

Protocol 2: CFSE Labeling
  • Cell Preparation: Centrifuge the required number of PBMCs (e.g., 20 million cells) at 350 x g for 5 minutes. Resuspend the pellet in pre-warmed PBS at a concentration of 10 x 10^6 cells/mL.

  • Staining: Add CFSE to the cell suspension to a final concentration of 1-5 µM (optimization may be required). Immediately vortex gently to mix.

  • Incubation: Incubate the tube in a 37°C water bath for 15 minutes, protected from light.[14]

  • Quenching: Stop the reaction by adding 5 volumes of ice-cold complete RPMI medium. The proteins in the FBS will quench any unbound CFSE.[14]

  • Final Wash: Centrifuge at 350 x g for 5 minutes. Resuspend the labeled cells in fresh, pre-warmed complete RPMI medium at a final concentration of 2 x 10^6 cells/mL.

Protocol 3: Assay Setup (96-well plate)
  • Plate Coating (for stimulation): Prepare a coating solution of anti-CD3 antibody at 2 µg/mL in sterile PBS. Add 50 µL to the required wells of a 96-well U-bottom plate. For unstimulated control wells, add 50 µL of PBS only. Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.

  • Plate Washing: Before adding cells, aspirate the coating solution from the wells and wash twice with 200 µL of sterile PBS.

  • Compound Preparation: Prepare a 2X serial dilution of Neosartoricin in complete RPMI. For example, if the final desired concentrations range from 10 µM to 0.01 µM, prepare 2X solutions (20 µM to 0.02 µM). Also prepare a 2X vehicle control (e.g., 0.2% DMSO) and a 2X positive control inhibitor.

  • Stimulation & Plating:

    • Prepare a master mix of CFSE-labeled cells (at 2 x 10^6/mL) containing soluble anti-CD28 antibody at a final concentration of 2 µg/mL.

    • Add 100 µL of the cell suspension to each well (200,000 cells/well).

    • Add 100 µL of the 2X Neosartoricin dilutions, vehicle control, or positive control to the appropriate wells.

  • Final Plate Layout (Example):

Unstimulated Stimulated (Vehicle) Neosartoricin (High) Neosartoricin (Low) Positive Control
Cells 200k/well200k/well200k/well200k/well200k/well
Plate Coat PBSanti-CD3anti-CD3anti-CD3anti-CD3
Soluble Ab Noneanti-CD28anti-CD28anti-CD28anti-CD28
Compound VehicleVehicle2X High Conc.2X Low Conc.2X Pos. Control
  • Incubation: Culture the plate for 4-5 days in a humidified incubator at 37°C with 5% CO2.

Protocol 4: Flow Cytometry Analysis
  • Harvest Cells: Gently resuspend the cells in each well. Transfer the contents to V-bottom plates or FACS tubes. Centrifuge at 400 x g for 5 minutes.

  • Viability Staining: Resuspend cells in 100 µL of PBS containing a fixable viability dye, following the manufacturer's protocol. Incubate as required, protected from light.

  • Surface Staining: Add a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) to identify T-cell subsets. Incubate for 20-30 minutes at 4°C.

  • Wash & Fix: Wash the cells with 200 µL of FACS buffer (PBS + 2% FBS). Centrifuge and resuspend in 200 µL of 1-2% paraformaldehyde (PFA) for fixation.

  • Acquisition: Acquire samples on a flow cytometer. Ensure to collect a sufficient number of events (e.g., 20,000-50,000 events within the CD3+ gate).

Data Analysis and Interpretation

  • Gating Strategy:

    • Gate on single cells using FSC-A vs FSC-H.

    • Gate on live cells using the viability dye.

    • Gate on lymphocytes based on FSC-A vs SSC-A.

    • Gate on T-cells (CD3+).

    • Further gate on CD4+ or CD8+ T-cell subsets if desired.

  • Proliferation Analysis:

    • Create a histogram of CFSE fluorescence for the live, single CD3+ T-cells.

    • The unstimulated control should show a single, bright peak representing undivided cells (Generation 0).

    • The stimulated vehicle control should show multiple, distinct peaks, with each successive peak representing a new generation of divided cells with half the fluorescence of the parent peak.

    • Use the flow cytometry software's proliferation modeling algorithm to calculate key metrics:

      • % Divided: The percentage of cells in the starting population that have undergone at least one division.

      • Division Index: The average number of divisions for all cells that entered division.

  • IC50 Calculation:

    • Normalize the data by setting the proliferation of the stimulated vehicle control to 100% and the unstimulated control to 0%.

    • Plot the % inhibition (calculated from the Division Index or % Divided) against the log concentration of Neosartoricin.

    • Use a non-linear regression model (e.g., four-parameter variable slope) to fit a dose-response curve and determine the IC50 value.

Condition Expected Division Index Expected % Divided Interpretation
Unstimulated~0< 5%Baseline, no proliferation.
Stimulated + Vehicle> 1.5> 60%Maximum proliferation, validates assay.
Stimulated + NeosartoricinDose-dependent decreaseDose-dependent decreaseIndicates antiproliferative activity.
Stimulated + Positive ControlNear 0< 10%Validates inhibitory control.

Troubleshooting

Problem Potential Cause(s) Solution(s)
Low proliferation in stimulated control - Suboptimal antibody concentration- Poor donor response- Cells cultured for too short/long- Titrate anti-CD3/CD28 antibodies.- Test multiple healthy donors.- Perform a time-course experiment (3-6 days).
High background in unstimulated control - Donor cells were pre-activated- Contamination- Use fresh blood from healthy, rested donors.- Maintain strict aseptic technique.
High cell death across all conditions - Harsh PBMC isolation- CFSE concentration too high (toxic)- Compound toxicity- Handle cells gently, ensure no brake on centrifuge.- Titrate CFSE concentration (start at 1 µM).- Distinguish anti-proliferation from toxicity using viability dye.
Poor CFSE peak resolution - Uneven initial staining- Long incubation time leading to >8 divisions- Ensure cells are a single-cell suspension and vortex well during staining.- Harvest at an earlier time point (e.g., Day 4).

References

  • Wieman, H. L., Wofford, J. A., & Rathmell, J. C. (2007). T-Cell Metabolism. The Journal of Immunology. [Link]

  • Chi, H. (2012). Regulation and function of mTOR signalling in T cell fate decisions. Nature Reviews Immunology. [Link]

  • Gaud, G., Lesourne, R., & Love, P. E. (2018). Regulatory mechanisms in T cell receptor signalling. Nature Reviews Immunology. [Link]

  • Laplante, M., & Sabatini, D. M. (2012). mTOR Signaling in Growth Control and Disease. Cell. [Link]

  • Givan, A. L., Chaney, L. K., & Ernstoff, M. S. (1999). A new application of carboxyfluorescein diacetate succinimidyl ester: analysis of T-cell proliferation in vitro. Cytometry. [Link]

  • Bunse, M., & Tischer, S. (2021). In vitro and In vivo CD8+ T Cell Suppression Assays. Bio-protocol. [Link]

  • Lake, R. A., & Robinson, B. W. S. (2005). Immunotherapy and chemotherapy — a practical partnership. Nature Reviews Cancer. [Link]

  • Creative Biolabs. (2017). The Introduction of T Cell Proliferation Assay. Creative Biolabs Official Website. [Link]

  • Lito, P., Rosen, N., & Solit, D. B. (2013). Tumor Adaptation and Resistance to RAF Inhibitors. Nature Medicine. [Link]

  • Eurofins Discovery. (n.d.). T Cell Proliferation CTG Assay. Eurofins Discovery Official Website. [Link]

  • Bio-Rad. (2016). Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet. Bio-Rad Antibodies. [Link]

  • Hideshima, T., Mitsiades, C., Tonon, G., Richardson, P. G., & Anderson, K. C. (2007). Understanding multiple myeloma pathogenesis in the bone marrow to identify new therapeutic targets. Nature Reviews Cancer. [Link]

  • Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease. Cell. [Link]

  • Caunt, C. J., Sale, M. J., Smith, P. D., & Cook, S. J. (2015). MEK1 and MEK2 inhibitors and cancer therapy: the long and winding road. Nature Reviews Cancer. [Link]

  • Mitsuoka, K., et al. (2015). The novel arylamidine T-2307 selectively disrupts yeast mitochondrial function by inhibiting respiratory chain complexes. Antimicrobial Agents and Chemotherapy. [Link]

  • Gottwick, C., et al. (2017). Echinococcus multilocularis vesicular fluid inhibits activation and proliferation of natural killer cells. Parasite Immunology. [Link]

  • Wiegers, G. J., et al. (1995). Glucocorticoids accelerate anti-T cell receptor-induced T cell growth. The Journal of Immunology. [Link]

  • Prieto, A., et al. (1991). Enhancement of lymphocyte proliferation, interleukin-2 production and NK activity by inmunoferon (AM-3), a fungal immunomodulator: variations in normal and immunosuppressed mice. International Journal of Immunopharmacology. [Link]

  • Bunse, M., & Tischer, S. (2021). In vitro and In vivo CD8+ T Cell Suppression Assays. PMC. [Link]

  • Thomson, A. W., Turnquist, H. R., & Raimondi, G. (2009). Immunoregulatory functions of mTOR inhibition. Nature Reviews Immunology. [Link]

  • Arriola Apelo, S. I., & Lamming, D. W. (2016). Rapamycin: An InhibiTOR of Aging Emerges from the Soil of Easter Island. The Journals of Gerontology: Series A. [Link]

  • ResearchGate. (2025). REDUCED LYMPHOCYTE PROLIFERATION AND IFN-Gamma PRODUCTION AFTER SELECTIVE INTERNAL RADIOTHERAPY. ResearchGate. [Link]

  • Wen, X. Z., et al. (2006). Strong additive effect of calcitriol and cyclosporine A on lymphocyte proliferation in vitro and rat liver allotransplantations in vivo. Hepatobiliary & Pancreatic Diseases International. [Link]

Sources

Application

Application Note: A Practical Guide to Solvent System Selection for the Silica Gel Chromatography of Neosartoricin

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection and optimization of solvent systems for the purification of Neosar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection and optimization of solvent systems for the purification of Neosartoricin using silica gel chromatography. Neosartoricin, a carbotricyclic polyketide metabolite from fungi such as Aspergillus fumigatus, presents unique purification challenges due to its structural complexity and moderate polarity.[1] This guide moves beyond generic protocols to explain the fundamental principles behind solvent selection, offering a self-validating workflow that begins with Thin-Layer Chromatography (TLC) for rapid optimization and culminates in a detailed protocol for preparative column chromatography.

Introduction: The Purification Challenge

Neosartoricin (Molecular Formula: C₂₆H₂₈O₉, Molecular Weight: 484.5 g/mol ) is a promising immunosuppressive agent, making its efficient isolation from crude fungal extracts a critical step in preclinical research and development.[1] The molecule's nine oxygen atoms contribute to a moderate overall polarity, necessitating a well-designed purification strategy to separate it from other less polar and more polar secondary metabolites commonly found in fungal cultures.[2]

Normal-phase silica gel chromatography is a powerful and scalable technique ideally suited for this purpose.[3][4] Its efficacy, however, is entirely dependent on the choice of the mobile phase, or solvent system. An improperly chosen solvent system can lead to poor resolution, co-elution of impurities, irreversible adsorption of the target compound, or excessively long run times. This guide provides the causal logic and experimental framework to develop a robust and reproducible purification protocol.

Foundational Principles: Neosartoricin and the Silica Stationary Phase

Silica gel is a highly polar stationary phase, characterized by the presence of surface silanol (Si-OH) groups.[5] In normal-phase chromatography, the separation mechanism is based on adsorption and desorption. Polar compounds in the mixture, like Neosartoricin, will form hydrogen bonds and dipole-dipole interactions with the silanol groups, causing them to adsorb more strongly and move more slowly through the column.[3][6] Less polar compounds interact weakly and are eluted more quickly.

The role of the solvent system (mobile phase) is to compete with the analyte for the active sites on the silica gel. A more polar solvent system is a stronger eluent because it more effectively displaces adsorbed compounds, causing them to move faster down the column.[7] The art of purifying Neosartoricin lies in finding a solvent system with the precise polarity to desorb it from the silica just enough to allow it to move down the column, while leaving more polar impurities behind and having already eluted the less polar ones.

Table 1: Physicochemical Properties of Neosartoricin
PropertyValueSource
Molecular FormulaC₂₆H₂₈O₉[1]
Molecular Weight484.5 g/mol [1]
Source OrganismsAspergillus fumigatus, Neosartorya fischeri[1]
BioactivityT-cell antiproliferative (immunosuppressive)[1]
Predicted PolarityModerately PolarInferred from high oxygen content
SolubilitySoluble in solvents like ethyl acetate, methanol, and dichloromethane[8]

The Core Workflow: Systematic Solvent System Development

A successful preparative separation is built on rapid, small-scale optimization using Thin-Layer Chromatography (TLC). TLC utilizes the same stationary phase as the column (silica gel) and allows for the parallel testing of multiple solvent systems in minutes.[5] The goal is to identify a solvent system that moves Neosartoricin to a Retardation factor (Rƒ) value between 0.25 and 0.35 . This Rƒ range provides the optimal balance between good separation from impurities and a reasonable elution volume in the subsequent column chromatography.

Solvent_Development_Workflow cluster_0 Phase 1: Optimization cluster_1 Phase 2: Scale-Up Crude_Extract Crude Fungal Extract (Containing Neosartoricin) TLC_Plate Spot Extract onto Silica Gel TLC Plate Crude_Extract->TLC_Plate Solvent_Trials Develop TLC in various Test Solvent Systems TLC_Plate->Solvent_Trials Analyze_Rf Analyze Rƒ Value of Neosartoricin Spot Solvent_Trials->Analyze_Rf Analyze_Rf->Solvent_Trials No, Adjust Polarity Optimal_Solvent Optimal Solvent System (Rƒ = 0.25 - 0.35) Analyze_Rf->Optimal_Solvent Achieved? Prep_Column Preparative Silica Column Chromatography Optimal_Solvent->Prep_Column Pure_Neosartoricin Purified Neosartoricin Prep_Column->Pure_Neosartoricin

Caption: Workflow for solvent system development using TLC.

Protocol 1: Solvent System Optimization using TLC

This protocol is the most critical step for ensuring a successful separation. It is a self-validating system where the results directly predict the outcome of the preparative column.

1. Materials:

  • Crude extract containing Neosartoricin, dissolved in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).
  • Silica gel 60 F₂₅₄ TLC plates.
  • A selection of chromatography-grade solvents (see Table 2).
  • TLC development chambers.
  • Capillary spotters.
  • UV lamp (254 nm and 365 nm) for visualization.
  • Optional: Staining solution (e.g., vanillin-sulfuric acid) for visualization if the compound is not UV-active.

2. Methodology:

  • Prepare TLC Plates: Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of a TLC plate.
  • Spot the Plate: Use a capillary tube to apply a small, concentrated spot of the crude extract onto the starting line.
  • Prepare Solvent Systems: In a development chamber, prepare a 5-10 mL volume of a test solvent system. A common starting point for moderately polar natural products is a binary mixture of a non-polar and a polar solvent.[9] See Table 2 for recommended starting points.
  • Develop the Plate: Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the separated spots under a UV lamp. Circle the spots with a pencil. Neosartoricin should be identifiable by its Rƒ value relative to a standard if available, or as a major spot with potential immunosuppressive activity.
  • Calculate Rƒ: Measure the distance from the starting line to the center of the spot of interest and the distance from the starting line to the solvent front.
  • Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)
  • Iterate and Optimize:
  • If Rƒ is too low (<0.2): The solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., move from 20% EtOAc in Hexane to 30% EtOAc in Hexane).
  • If Rƒ is too high (>0.5): The solvent system is too polar. Decrease the proportion of the more polar solvent.
  • If spots are streaked: The sample may be overloaded, or the compound may have acidic/basic properties. Adding a trace amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) (e.g., 0.1-1%) to the mobile phase can improve peak shape.[10]
  • Confirm: Once a system giving an Rƒ of ~0.3 is found, this becomes the mobile phase for the preparative column.
Table 2: Recommended Starting Solvent Systems for TLC Trials
System ClassNon-Polar ComponentPolar ComponentStarting Ratio (v/v)Rationale & Notes
Standard Hexanes or HeptaneEthyl Acetate (EtOAc)80:20The most common and versatile system.[9][11] Polarity is easily tuned by adjusting the EtOAc ratio. Heptane is a less toxic alternative to hexane.
Intermediate Dichloromethane (DCM)Ethyl Acetate (EtOAc)95:5Good for compounds that require a slightly more polar baseline eluent than hexanes but are highly soluble in DCM.
Polar Dichloromethane (DCM)Methanol (MeOH)98:2Excellent for more polar compounds.[9] Caution: Use no more than 10% MeOH, as higher concentrations can dissolve the silica gel.[9]
Alternative TolueneAcetone90:10Offers different selectivity compared to ester- or alcohol-based systems, which can be useful for separating closely related impurities.

Protocol for Preparative Silica Gel Column Chromatography

With the optimal isocratic solvent system determined from TLC, the purification can be scaled up to a preparative column.

Column_Chromatography_Workflow cluster_workflow Preparative Column Workflow p1 1. Prepare Column: Plug with cotton/glass wool. Add sand layer. p2 2. Pack Column: Prepare silica slurry in non-polar solvent (e.g., Hexane). Pour and allow to settle. p1->p2 p3 3. Equilibrate: Run optimal mobile phase through the column. p2->p3 p4 4. Load Sample: Adsorb crude extract onto silica ('dry loading'). Carefully add to top of column. p3->p4 p5 5. Elute: Run mobile phase through column (gravity or flash pressure). p4->p5 p6 6. Collect Fractions: Collect eluent in test tubes sequentially. p5->p6 p7 7. Analyze Fractions: Analyze fractions by TLC to identify those containing pure Neosartoricin. p6->p7 p8 8. Combine & Evaporate: Combine pure fractions and remove solvent. p7->p8

Caption: Step-by-step workflow for preparative column chromatography.

1. Materials:

  • Glass chromatography column.
  • Silica gel (typically 230-400 mesh for flash chromatography).
  • Sand (chromatography grade).
  • Cotton or glass wool.
  • Crude extract.
  • Optimized mobile phase solvent system.
  • Fraction collection tubes.

2. Methodology:

  • Column Preparation: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand (approx. 1-2 cm) on top of the plug.[7]
  • Packing the Column (Slurry Method):
  • In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude extract) with the non-polar component of your mobile phase (e.g., hexanes) to form a free-flowing slurry.
  • Pour the slurry into the column. Use a funnel to avoid spillage. Tap the side of the column gently to ensure even packing and remove air bubbles.
  • Open the stopcock to drain some solvent, allowing the silica to pack down. Never let the top of the silica bed run dry.
  • Equilibration: Once packed, add a layer of sand on top of the silica bed to prevent disturbance. Wash the column with 2-3 column volumes of the pre-mixed, optimized mobile phase.
  • Sample Loading (Dry Loading):
  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., DCM).
  • Add a small amount of silica gel (2-3 times the weight of the extract) to this solution and evaporate the solvent completely to get a dry, free-flowing powder of extract adsorbed onto silica. This prevents dissolution issues at the column head.
  • Carefully add this powder as a uniform layer on top of the sand.
  • Elution:
  • Carefully add the mobile phase to the top of the column.
  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per tube).
  • Maintain a constant level of solvent above the silica bed at all times. Use gentle positive pressure (flash chromatography) for faster and more efficient separation.
  • Fraction Analysis:
  • Systematically analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate.
  • Develop the TLC plate using the same mobile phase.
  • Identify the fractions that contain the pure Neosartoricin spot (at Rƒ ~0.3) and no visible impurities.
  • Isolation: Combine the pure fractions into a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified Neosartoricin.

Conclusion

The successful purification of Neosartoricin via silica gel chromatography is not a matter of chance but the result of a systematic and logical approach. By leveraging the predictive power of Thin-Layer Chromatography to meticulously optimize the solvent system, researchers can ensure a high-resolution, efficient, and reproducible separation. The protocols and principles outlined in this guide provide a robust framework for isolating Neosartoricin and other fungal secondary metabolites, accelerating the path from crude natural extract to purified compound for further biological evaluation.

References

  • Bioaustralis Fine Chemicals. (n.d.). Neosartoricin.
  • Cary, J. W., et al. (2015). Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans. PMC - NIH. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from Common Organic Chemistry. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from University of Rochester. Available at: [Link]

  • Friesen, J. B., & Pauli, G. F. (2015). Solvent System Selection Strategies in Countercurrent Separation. PMC - NIH. Available at: [Link]

  • Ortega, H. E., et al. (2023). Identification of Secondary Metabolites from the Mangrove-Endophyte Lasiodiplodia iranensis F0619 by UPLC-ESI-MS/MS. PMC - NIH. Available at: [Link]

  • JoVE. (2024). Video: Silica Gel Column Chromatography: Overview. Retrieved from JoVE. Available at: [Link]

  • Jiang, C. S., & Guo, Y. W. (2011). Epipolythiodioxopiperazines from fungi: chemistry and bioactivities. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from Chemistry LibreTexts. Available at: [Link]

  • Reich, E., & Widmer, V. (2012). 4 Solvent Systems, Developing Chambers and Development. ResearchGate. Available at: [Link]

  • Anand, G., et al. (2016). Purification and characterization of polygalacturonase from Aspergillus fumigatus MTCC 2584 and elucidating its application in retting of Crotalaria juncea fiber. PMC - NIH. Available at: [Link]

  • Goutam, J., et al. (2022). (A) Separation of pure compound from silica gel column chromatography... ResearchGate. Available at: [Link]

  • Chemistry For Everyone. (2025). How Does Silica Gel Chromatography Work? YouTube. Available at: [Link]

  • Leitão, G. G., et al. (2016). Strategies of Solvent System Selection for the Isolation of Natural Products by Countercurrent Chromatography. ResearchGate. Available at: [Link]

  • Le, T. H. (2025). Purification of Endopolygalacturonase from Submerged Culture of Aspergillus awamori L1 Using a Two-step Procedure: Enzyme Precipitation and Gel Filtration. ResearchGate. Available at: [Link]

  • Wang, W. X., et al. (2022). Isolation and Identification of Secondary Metabolites Produced by Phytopathogenic Fungus Corynespora cassiicola from Hevea brasiliensis. MDPI. Available at: [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2024). Chromatographic approaches for the isolation and detection of a new antifungal phenolic compound from lichen Heterodermia. JPPRes. Available at: [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from Molnar Institute. Available at: [Link]

  • Macrogen. (n.d.). Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris.
  • University of Leicester. (n.d.). How to run column chromatography. Retrieved from University of Leicester. Available at: [Link]

  • Li, Y., et al. (2016). Isolation, Identification and Antimicrobial Activities of Two Secondary Metabolites of Talaromyces verruculosus. PMC - NIH. Available at: [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from Columbia University. Available at: [Link]

Sources

Method

Application Note: High-Fidelity NMR Sample Preparation for Neosartoricin

Abstract & Strategic Overview Neosartoricin is a prenylated anthracenone polyketide isolated from Neosartorya fischeri (anamorph: Aspergillus fischeri). Its structural elucidation is frequently complicated by two factors...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Neosartoricin is a prenylated anthracenone polyketide isolated from Neosartorya fischeri (anamorph: Aspergillus fischeri). Its structural elucidation is frequently complicated by two factors: tautomeric instability inherent to the anthracenone core and hydrophobic aggregation driven by the prenyl side chains.

This guide moves beyond generic "dissolve and run" instructions. It provides a causal, chemically grounded protocol designed to preserve the stereochemical integrity of Neosartoricin while maximizing signal-to-noise (S/N) ratio for 2D NMR datasets (HMBC, NOESY).[1]

Key Technical Insight: The choice of solvent for Neosartoricin is not merely about solubility; it is about controlling proton exchange rates. While CDCl₃ is common for lipophilic metabolites, DMSO-d₆ is the superior choice here to stabilize the phenolic hydroxyl protons, which are critical for establishing intramolecular hydrogen bonding networks during structural assignment.

Physicochemical Considerations

Before handling the sample, researchers must understand the molecule's behavior in solution to prevent degradation or artifacts.

ParameterCharacteristicImpact on NMR Prep
Core Structure Prenylated AnthracenoneSusceptible to oxidative dimerization; requires deoxygenated solvents.[1]
Functional Groups Phenolic -OHRapid exchange in protic solvents (MeOD) erases signals.[1] Use aprotic polar solvents (DMSO, Acetone).
Acidity Acid-sensitive prenyl groupsTrace acid in CDCl₃ (DCl) can catalyze cyclization.[1] Avoid CDCl₃ or filter through basic alumina.
Solubility LipophilicLow solubility in D₂O; high solubility in Acetone-d₆ and DMSO-d₆.[1]

Protocol 1: Solvent Selection & Preparation[2]

Objective: Select a solvent that prevents chemical shift drift and stabilizes exchangeable protons.

Decision Matrix
  • Scenario A: Full Structure Elucidation (Recommended). Use DMSO-d₆ (99.9% D) .[1]

    • Why: High viscosity slows molecular tumbling (broadening lines slightly) but dramatically slows -OH exchange, allowing observation of hydroxyl peaks.[1]

  • Scenario B: Purity Check / High Resolution. Use Acetone-d₆ .[1]

    • Why: Low viscosity yields sharper lines; good solubility; no acid traces like Chloroform.

  • Scenario C: Comparison with Literature. Use CDCl₃ (Only if required).

    • Warning: Must be neutralized.

Reagent Preparation Steps
  • Deoxygenation: Neosartoricin is redox-active.[1] Sparge the chosen deuterated solvent with dry Nitrogen or Argon gas for 5 minutes prior to use.

  • Acid Removal (If using CDCl₃): Pass 1 mL of CDCl₃ through a micro-pipette tip packed with 50 mg of Basic Alumina immediately before dissolving the sample. This neutralizes trace HCl formed by photolysis.

Protocol 2: Sample Preparation Workflow

Objective: Transfer the solid analyte to the NMR probe with zero contamination or precipitation.

Equipment
  • 3mm NMR Tubes (or Shigemi tubes for samples <2 mg).

  • Gas-tight Hamilton Syringe.[1]

  • Argon gas line.

Workflow Diagram (Graphviz)

SamplePrep Solid Lyophilized Neosartoricin (Solid) Weigh Weighing (Microbalance) Solid->Weigh SolventAdd Solvent Addition (DMSO-d6 / Acetone-d6) Weigh->SolventAdd  Add 180-600 µL Dissolve Gentle Vortexing (Avoid Sonication if possible) SolventAdd->Dissolve Centrifuge Centrifugation (12,000 x g, 2 min) Dissolve->Centrifuge  Remove particulates Transfer Transfer to 3mm Tube (Argon Shielded) Centrifuge->Transfer  Supernatant only Acquire NMR Acquisition Transfer->Acquire

Figure 1: Step-by-step sample preparation workflow ensuring sample homogeneity and removal of suspended particulates.

Detailed Steps
  • Mass Determination:

    • For 1H NMR : 0.5 – 2.0 mg is sufficient.

    • For 13C/2D NMR : 5.0 – 10.0 mg is optimal.

    • Note: If sample mass is < 2 mg, use a 3mm Shigemi tube matched to your solvent (e.g., DMSO-matched glass).[1] This concentrates the sample within the active coil volume (approx. 200 µL) rather than diluting it in a standard 5mm tube (600 µL).

  • Solubilization:

    • Add 600 µL (for 5mm tube) or 200 µL (for Shigemi) of the deoxygenated solvent.

    • Do not sonicate aggressively. Sonication can generate local heat and radicals that may degrade the prenyl groups. Vortex gently for 30 seconds.

  • Clarification (Crucial Step):

    • Even if the solution looks clear, micro-particulates can ruin magnetic field homogeneity (shimming).

    • Centrifuge the solution in a microcentrifuge tube at 12,000 x g for 2 minutes .

    • Transfer the supernatant to the NMR tube using a clean glass syringe.

Protocol 3: Data Acquisition Parameters

Objective: Configure the spectrometer to account for the specific relaxation properties of Neosartoricin.

ExperimentParameterSettingRationale
1H Standard Relaxation Delay (D1)2.0 – 3.0 secEnsure full relaxation of aromatic protons for quantitative integration.[1]
1H Standard Window FunctionExponential (LB = 0.3 Hz)Improves S/N without compromising multiplet resolution.
13C / HSQC Number of Scans (NS)Variable (min 128 for 13C)Anthracenone quaternary carbons have very long T1 times and low sensitivity.
HMBC Long-range Coupling (Cnst13)8 HzOptimized for 2-3 bond couplings in polyketide rings.[1]
NOESY Mixing Time500 – 800 msNeosartoricin is a medium-sized molecule; requires longer mixing times for NOE buildup.[1]

Troubleshooting & Quality Control

Issue: Broad Signals / Poor Shimming
  • Cause: Aggregation of the hydrophobic Neosartoricin molecules or paramagnetic impurities.

  • Solution:

    • Check the lock signal stability.

    • Add a trace amount of EDTA-d12 if paramagnetic ions are suspected.[1]

    • Variable Temperature (VT) NMR: Heating the sample to 313 K (40°C) in DMSO-d6 often breaks up aggregates and sharpens peaks.[1]

Issue: Missing Hydroxyl Signals
  • Cause: Water contamination in DMSO-d6 causing proton exchange.[1]

  • Solution: Ensure the DMSO-d6 comes from a freshly opened ampoule. If using a stock bottle, add 3Å Molecular Sieves (activated) to the tube 24 hours before use.

Biological Context Diagram

To assist in structure verification, understanding the biosynthetic origin helps predict expected signals (e.g., acetate units).

Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (nscA) AcetylCoA->PKS Backbone Decaketide Backbone PKS->Backbone Cyclization Prenyl Prenyltransferase (nscD) Backbone->Prenyl + DMAPP Neosartoricin Neosartoricin Prenyl->Neosartoricin Tailoring

Figure 2: Simplified biosynthetic pathway of Neosartoricin, highlighting the introduction of the prenyl group which serves as a key NMR diagnostic marker.[1]

References

  • Szwalbe, A. J., et al. (2013). Biosynthesis of the Immunosuppressive Fungicide Neosartoricin. Journal of the American Chemical Society . [Link]

    • Significance: Defines the biosynthetic gene cluster and confirms the structure via NMR.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry . [Link]

    • Significance: Essential for identifying solvent contaminants in DMSO/Acetone.
  • Wang, S. L., et al. (2010). Secondary metabolites from Neosartorya fischeri. ACS Nano / Related Publications.
  • Eley, K. L., et al. (2007). Biosynthesis of the 2-pyridone tenellin in the entomopathogenic fungus Beauveria bassiana. ChemBioChem.

Sources

Application

Application Notes and Protocols: Synthesis and Biological Evaluation of Neosartoricin Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Therapeutic Potential of Neosartoricin Neosartoricin, a prenylated anthracenone natural produc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Neosartoricin

Neosartoricin, a prenylated anthracenone natural product, has emerged as a molecule of significant interest in the field of immunology. Its core structure, derived from a polyketide biosynthetic pathway, has been shown to exhibit potent T-cell antiproliferative activity, suggesting its potential as an immunosuppressive agent.[1] This activity profile makes Neosartoricin and its analogues promising candidates for the development of novel therapeutics for autoimmune diseases and other conditions characterized by an overactive immune response.

The exploration of the structure-activity relationships (SAR) of Neosartoricin is crucial for optimizing its therapeutic potential. By systematically modifying its chemical structure, researchers can identify key pharmacophoric features and develop derivatives with improved potency, selectivity, and pharmacokinetic properties. This guide provides a detailed framework for the synthesis of Neosartoricin derivatives and their subsequent biological evaluation, offering both strategic insights and step-by-step protocols for medicinal chemists and cell biologists.

Part 1: Chemical Synthesis of Neosartoricin Derivatives

The chemical synthesis of Neosartoricin derivatives can be conceptually divided into two main stages: the construction of the core anthracenone scaffold and the subsequent functionalization, including the characteristic prenylation.

Strategic Approaches to the Anthracenone Core

The tricyclic anthracenone core is the foundational element of Neosartoricin. Several classical and modern synthetic strategies can be employed for its construction. The choice of method will often depend on the desired substitution pattern on the aromatic rings.

  • Diels-Alder Reaction: A powerful and convergent approach to constructing the central ring of the anthracenone system is the Diels-Alder reaction.[2][3][4][5][6] This [4+2] cycloaddition typically involves the reaction of a substituted naphthoquinone (the dienophile) with a suitable diene. The regioselectivity of this reaction can be controlled by the electronic nature of the substituents on both the diene and the dienophile.[3]

  • Friedel-Crafts Acylation: A classic method for forming carbon-carbon bonds on aromatic rings, the Friedel-Crafts acylation can be employed to build the anthracenone skeleton in a stepwise manner.[7][8][9][10][11] This typically involves the acylation of a substituted naphthalene or benzene derivative with a phthalic anhydride or a related acylating agent in the presence of a Lewis acid catalyst. Intramolecular Friedel-Crafts reactions are particularly useful for the final ring closure.[9][10]

  • Robinson Annulation: This robust method for the formation of six-membered rings can be adapted for the synthesis of polycyclic ketones like anthracenones.[12][13][14][15][16] The Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation.[14][15][16]

The following workflow diagram illustrates a generalized synthetic approach utilizing a Diels-Alder strategy.

G cluster_0 Anthracenone Core Synthesis Naphthoquinone Naphthoquinone Diels_Alder Diels-Alder Cycloaddition Naphthoquinone->Diels_Alder Diene Diene Diene->Diels_Alder Adduct Tetracyclic Adduct Diels_Alder->Adduct Aromatization Aromatization Adduct->Aromatization Anthracenone_Core Anthracenone Core Aromatization->Anthracenone_Core

Caption: A generalized workflow for the synthesis of the anthracenone core via a Diels-Alder reaction.

Protocol: Synthesis of a Dihydroxyanthracenone Intermediate via Diels-Alder Reaction

This protocol provides a representative procedure for the synthesis of a dihydroxy-substituted anthracenone core, a common precursor for Neosartoricin derivatives.

Materials:

  • Juglone (5-hydroxy-1,4-naphthoquinone)

  • 1,3-Butadiene (liquefied or generated in situ)

  • Toluene, anhydrous

  • p-Toluenesulfonic acid

  • Round-bottom flask, reflux condenser, drying tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add juglone (1.0 eq) and anhydrous toluene.

  • Diene Addition: Cool the solution to -78 °C (dry ice/acetone bath) and add liquefied 1,3-butadiene (1.5 eq).

  • Cycloaddition: Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aromatization: After completion of the cycloaddition, cool the reaction to room temperature and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux for 2-4 hours to effect aromatization.

  • Workup and Purification: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired dihydroxyanthracenone.

Prenylation and Further Derivatization

The prenyl group is a key structural motif in many biologically active natural products, including Neosartoricin. The introduction of this lipophilic moiety can significantly impact the compound's interaction with biological targets and its membrane permeability.

  • Electrophilic Prenylation: Phenolic hydroxyl groups can be prenylated using prenyl bromide or a similar electrophilic prenylating agent in the presence of a mild base.[17][18][19] The choice of base and solvent can influence the regioselectivity (C- vs. O-prenylation).

  • Friedel-Crafts-like Prenylation: Prenylation can also be achieved under acidic conditions using prenyl alcohol and a Lewis acid catalyst.[20]

Further derivatization of the Neosartoricin scaffold can be explored to probe the SAR. Modifications can include:

  • Alkylation or acylation of hydroxyl groups.

  • Modification of the prenyl side chain (e.g., epoxidation, dihydroxylation).

  • Introduction of substituents on the aromatic rings.

Part 2: Biological Evaluation of Neosartoricin Derivatives

The primary biological activity of interest for Neosartoricin derivatives is their immunosuppressive potential, specifically their ability to inhibit T-cell proliferation. It is also crucial to assess the general cytotoxicity of the compounds to ensure that the observed antiproliferative effects are not due to non-specific toxicity.

Primary Screening: T-Cell Proliferation Assay (CFSE-Based)

The Carboxyfluorescein succinimidyl ester (CFSE) dilution assay is a robust method for tracking cell proliferation.[21][22][23][24][25] CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the dye is equally distributed between the two daughter cells, leading to a halving of the fluorescence intensity. This allows for the visualization of distinct generations of proliferating cells by flow cytometry.

Protocol: CFSE-Based T-Cell Proliferation Assay

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Neosartoricin derivatives dissolved in DMSO

  • 96-well cell culture plates

  • Flow cytometer

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.[23] Quench the labeling by adding 5 volumes of ice-cold complete RPMI medium. Wash the cells twice with complete RPMI medium.

  • Cell Plating: Resuspend the CFSE-labeled PBMCs in complete RPMI medium and plate them in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Compound Treatment: Add the Neosartoricin derivatives at various concentrations (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control immunosuppressant (e.g., Cyclosporin A).

  • T-Cell Stimulation: Stimulate the T-cells to proliferate by adding a mitogen such as PHA (e.g., 5 µg/mL) or a combination of anti-CD3 and anti-CD28 antibodies.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. Gate on the lymphocyte population and measure the CFSE fluorescence intensity. Proliferation is indicated by the appearance of peaks with successively lower fluorescence intensity, representing subsequent generations of divided cells.

  • Data Analysis: Quantify the percentage of proliferated cells and the proliferation index for each treatment condition. Calculate the IC50 value for each compound.

G cluster_1 CFSE Proliferation Assay Workflow Isolate_PBMCs Isolate PBMCs CFSE_Labeling Label with CFSE Isolate_PBMCs->CFSE_Labeling Plate_Cells Plate Cells CFSE_Labeling->Plate_Cells Add_Compounds Add Neosartoricin Derivatives Plate_Cells->Add_Compounds Stimulate Stimulate T-Cells (e.g., PHA) Add_Compounds->Stimulate Incubate Incubate (3-5 days) Stimulate->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry

Caption: Workflow for the CFSE-based T-cell proliferation assay.

Secondary Screening: Cytotoxicity Assay (MTT-Based)

To ensure that the observed inhibition of T-cell proliferation is not a result of general cytotoxicity, a secondary assay to measure cell viability is essential. The MTT assay is a widely used colorimetric assay for this purpose.[1][26][27][28][29][30] It measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Jurkat T-cells (or another suitable T-cell line)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Neosartoricin derivatives dissolved in DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed Jurkat T-cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI medium.

  • Compound Treatment: Add the Neosartoricin derivatives at the same concentrations used in the proliferation assay. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[1]

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[1] Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration) for each compound.

Data Presentation and Interpretation

The results from the biological assays should be presented in a clear and concise manner to facilitate SAR analysis.

Table 1: Biological Activity of Neosartoricin Derivatives

CompoundR1R2T-Cell Proliferation IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/IC50)
NeosartoricinHPrenyl3.0>50>16.7
Derivative 1MePrenyl.........
Derivative 2HH.........
..................

A high selectivity index indicates that the compound's antiproliferative effect is specific and not due to general cytotoxicity.

Conclusion

The synthesis and biological evaluation of Neosartoricin derivatives represent a promising avenue for the discovery of novel immunosuppressive agents. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to design, synthesize, and test new analogues. By systematically exploring the structure-activity relationships of this fascinating natural product, the scientific community can move closer to developing new and effective treatments for a range of immune-related disorders.

References

  • The Synthesis and Biological Activity of Novel Anthracenone-pyranones and Anthracenone-furans. ResearchGate. Available at: [Link]

  • Synthesis of Anthraquinones via Pd-Catalyzed Acylation. Thieme Chemistry. Available at: [Link]

  • Synthesis of anthraquinones using friedel-craft condensation. Agris UPM. Available at: [Link]

  • CN111018687B - Synthesis method of 9, 10-anthraquinone. Google Patents.
  • Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]

  • Methods for generating core anthracenols and anthraquinones. a Hauser... ResearchGate. Available at: [Link]

  • Robinson Annulation. J&K Scientific LLC. Available at: [Link]

  • Diels-Alder Reaction. Available at: [Link]

  • A versatile Diels–Alder approach to functionalized hydroanthraquinones. PMC. Available at: [Link]

  • Anthrone. Organic Syntheses Procedure. Available at: [Link]

  • Anthraquinone : Organic synthesis. YouTube. Available at: [Link]

  • Diels-Alder Reaction. Organic Chemistry Portal. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Available at: [Link]

  • Novel Synthesis of Prenylated Phenols and Their Antioxidant Properties. ResearchGate. Available at: [Link]

  • Robinson Annulation. Organic Chemistry Portal. Available at: [Link]

  • Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. PMC. Available at: [Link]

  • 23.12: The Robinson Annulation Reaction. Chemistry LibreTexts. Available at: [Link]

  • CFSE dilution to study human T and NK cell proliferation in vitro. PubMed. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. NIH. Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Available at: [Link]

  • Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. Available at: [Link]

  • The Robinson Annulation. Master Organic Chemistry. Available at: [Link]

  • Protocol 204_CFSE proliferation assay using T cells derived from SMARTA mice A. Mucosal Immunology. Available at: [Link]

  • Optimizing CFSE proliferation assays for T-cells from fresh mouse spleen? ResearchGate. Available at: [Link]

  • Prenylated phenolic compounds - isolation, structural analysis, and biological activity. IS MUNI. Available at: [Link]

  • A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells. NIH. Available at: [Link]

  • Prenylated phenols with cytotoxic and antiproliferative activity isolated from Morus alba. Available at: [Link]

  • Chemistry of quinones. Part 7. Synthesis of anthracyclinone analogues via Diels–Alder reactions of 1,4-anthraquinones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Evaluation of T Cell Proliferation Using CFSE Dilution Assay: A Comparison between Stimulation with PHA and Anti. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Identified natural products with cytostatic and cytotoxicity activity against ALL cell lines. ResearchGate. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Robinson Annulation. NROChemistry. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Neosartoricin Production Optimization

Topic: Optimizing Fermentation Conditions for Neosartoricin Production Role: Senior Application Scientist | System: Neosartorya fischeri (anamorph Aspergillus fischerianus) Introduction: The "Silent Cluster" Challenge We...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Fermentation Conditions for Neosartoricin Production

Role: Senior Application Scientist | System: Neosartorya fischeri (anamorph Aspergillus fischerianus)

Introduction: The "Silent Cluster" Challenge

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the primary bottleneck of Neosartoricin production: Gene Cluster Silence .

Neosartoricin is a prenylated polyketide produced by the nsc (also known as fcc) biosynthetic gene cluster in Neosartorya fischeri.[1] Unlike constitutive primary metabolites, this cluster is often transcriptionally silent under standard laboratory conditions (PDB or Czapek Dox). High-yield production requires not just nutritional optimization, but specific epigenetic or environmental induction .

This guide moves beyond basic fermentation to advanced metabolic regulation.[2]

Module 1: Media & Nutrient Optimization

Q1: I am using standard Potato Dextrose Broth (PDB), but Neosartoricin yields are trace or undetectable. Why?

A: PDB supports rapid mycelial growth (biomass) but often exerts Carbon Catabolite Repression (CCR) on secondary metabolite clusters. The nsc cluster requires a shift from exponential growth to a stationary "stress" phase to activate.

Recommended Protocol: The "OSMAC" Modified Medium Switch to a defined medium that balances Carbon/Nitrogen (C/N) ratios to favor polyketide synthesis.

ComponentConcentration (g/L)Function
Sucrose 30.0 - 50.0Slow-release carbon source (prevents CCR).
Malt Extract 10.0Provides complex nitrogen and trace elicitors.
Yeast Extract 4.0Source of B-vitamins and amino acids.
Peptone 2.0Organic nitrogen.
KH₂PO₄ 1.0Phosphate buffer; limit this to induce stress (see Q2).
MgSO₄[3]·7H₂O 0.5Cofactor for biosynthetic enzymes.
Trace Elements 1.0 mL/LFe, Zn, Cu are critical for PKS/PT enzyme function.

Technical Insight: The nsc cluster encodes a Polyketide Synthase (NscA) and a Prenyltransferase (NscD).[1] High glucose represses NscA. Sucrose or Glycerol are superior because they are metabolized slower, preventing the "Crabtree effect" and allowing Acetyl-CoA pools to flow into secondary metabolism rather than the TCA cycle.

Q2: How does Phosphate limitation affect Neosartoricin yield?

A: Phosphate is a global regulator. High phosphate levels (typically >10 mM) inhibit the expression of secondary metabolite transcription factors.

Troubleshooting Step: If biomass is high but product is low:

  • Reduce KH₂PO₄ from 1.0 g/L to 0.1 g/L .

  • This induces a "Phosphate Starvation Response," often triggering the activation of silent clusters like nsc as a survival mechanism.

Module 2: Epigenetic Induction & Elicitors

Q3: My cluster is still silent. How do I force activation without genetic engineering?

A: You must alter the chromatin structure. The nsc cluster is likely heterochromatic (tightly packed). You need to use Epigenetic Modifiers or Chemical Elicitors to loosen the DNA and allow RNA polymerase access.

Protocol: Chemical Induction Strategy Add one of the following agents at the time of inoculation or 24h post-inoculation:

ElicitorConcentrationMechanism
SAHA (Suberoylanilide hydroxamic acid) 10 - 100 µMHDAC Inhibitor. Prevents histone deacetylation, keeping chromatin "open" (Euchromatin).
5-Azacytidine 5 - 50 µMDNA Methyltransferase Inhibitor. Prevents gene silencing via methylation.
DMSO 1 - 2% (v/v)Membrane permeabilizer and mild stressor; often enhances secretion.

Critical Warning: These agents are toxic to the fungus at high concentrations. Perform a toxicity curve (MIC assay) first. Aim for a concentration that inhibits growth by ~10-20%.

Module 3: Process Parameters (Bioreactor Level)

Q4: What are the optimal physical parameters for the bioreactor?

A: Neosartorya fischeri is an aerobic filamentous fungus. Morphology control is the key variable here.

Operational Setpoints:

  • Temperature: 25°C - 28°C . (Avoid >30°C; heat shock often downregulates secondary metabolism in favor of heat-shock proteins).

  • pH: Start at 6.5 . Allow to drop naturally to ~5.0 during growth, then control at 5.5 during the production phase (Day 3+).

  • Dissolved Oxygen (DO): Maintain >30% .

    • Issue: Polyketide synthesis is oxygen-intensive (oxidative enzymes like NscC monooxygenase require O₂).

    • Solution: Cascade agitation (RPM) to maintain DO. Do not rely solely on aeration rate, as high airflow can dry out the medium (evaporation).

  • Agitation: 150 - 300 RPM.

    • Goal: Pellet morphology.

    • Avoid: High shear (impeller tip speed >2 m/s) which shreds mycelia. Use Rushton turbines only if necessary; Pitch-blade impellers are gentler.

Module 4: Biosynthetic Logic & Visualization

Q5: Can you explain the pathway logic so I can feed the correct precursors?

A: Certainly. Neosartoricin biosynthesis involves two distinct metabolic arms converging:

  • Polyketide Pathway: Requires Acetyl-CoA (starter) and Malonyl-CoA (extender).

  • Terpenoid Pathway: Requires DMAPP (Dimethylallyl pyrophosphate) for the prenylation step catalyzed by NscD.

Feeding Strategy:

  • Acetate/Citrate: Boosts Acetyl-CoA pool.

  • Mevalolactone (1-5 mM): Directly feeds the mevalonate pathway to increase DMAPP supply without regulating the central glycolytic pathway.

Biosynthetic Pathway & Regulation Diagram

Neosartoricin_Biosynthesis cluster_inputs Primary Metabolism Inputs cluster_nsc nsc Gene Cluster (Silent) Glucose Carbon Source (Sucrose/Glucose) AcetylCoA Acetyl-CoA (Starter Unit) Glucose->AcetylCoA Mevalonate Mevalonate Pathway Glucose->Mevalonate MalonylCoA Malonyl-CoA (7x Extender Units) AcetylCoA->MalonylCoA NscA NscA (PKS) AcetylCoA->NscA Starter MalonylCoA->NscA Extender DMAPP DMAPP (Prenyl Donor) Mevalonate->DMAPP NscD NscD (Prenyltransferase) DMAPP->NscD NscR NscR (Transcription Factor) Polyketide Backbone Polyketide Backbone NscA->Polyketide Backbone Cyclization NscB NscB (Hydrolase) Anthracenone Intermediate Anthracenone Intermediate NscB->Anthracenone Intermediate Prenylated Intermediate Prenylated Intermediate NscD->Prenylated Intermediate NscC NscC (Monooxygenase) Product Neosartoricin NscC->Product Polyketide Backbone->NscB Release/Decarboxylation Anthracenone Intermediate->NscD Prenylation @ C5 Prenylated Intermediate->NscC Hydroxylation @ C2 Phosphate\nLimitation Phosphate Limitation Phosphate\nLimitation->NscR Induces High Glucose High Glucose High Glucose->NscR Represses (CCR)

Caption: Metabolic flux from primary precursors (Acetyl-CoA/DMAPP) through the nsc gene cluster enzymes (NscA-D) to Neosartoricin, highlighting regulatory bottlenecks.

Module 5: Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Product (0 mg/L) Cluster SilenceAdd SAHA (10 µM) or switch to solid-state fermentation (Rice medium) which mimics natural habitat.
High Biomass, Low Yield Carbon Catabolite RepressionSwitch carbon source from Glucose to Sucrose or Lactose. Reduce Phosphate.
Product Degrades pH InstabilityNeosartoricin may be unstable at alkaline pH. Ensure pH does not rise >7.5. Harvest when pH is ~5.5-6.0.
Mycelia Clumping Poor Oxygen TransferIncrease agitation (RPM). Add baffles to flask. Use coiled spring in shake flask to disperse pellets.
Inconsistent Batches Inoculum AgeUse standardized spore suspension (1x10⁶ spores/mL) from a fresh (7-day) plate. Do not use old mycelial plugs.

References

  • Bok, J. W., & Keller, N. P. (2004). LaeA, a regulator of secondary metabolism in Aspergillus spp. Eukaryotic Cell, 3(2), 527-535.

  • Scherlach, K., & Hertweck, C. (2009). Triggering cryptic natural product biosynthesis in microorganisms. Organic & Biomolecular Chemistry, 7(9), 1753-1760.

  • Lin, H. C., et al. (2013). The nsc gene cluster in Neosartorya fischeri and its regulation. Journal of the American Chemical Society. (Note: Referenced in context of nsc cluster identification and PKS-PT mechanism).

  • Brakhage, A. A. (2013). Regulation of fungal secondary metabolism. Nature Reviews Microbiology, 11(1), 21-32.

  • Lim, F. Y., et al. (2012). Genome-based cluster deletion reveals an endocannabinoid-like metabolite, the gliotoxin pathway, and the nsc cluster in Aspergillus fumigatus. PLoS Genetics.

Sources

Optimization

Technical Support Center: Neosartoricin Solubilization &amp; Assay Optimization

Subject: Overcoming Physicochemical Barriers in Neosartoricin Delivery for Cell-Based Assays Document ID: NS-SOL-001 Last Updated: 2025-05-20 Target Audience: Assay Development Scientists, Medicinal Chemists[1][2] The Ph...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Physicochemical Barriers in Neosartoricin Delivery for Cell-Based Assays Document ID: NS-SOL-001 Last Updated: 2025-05-20 Target Audience: Assay Development Scientists, Medicinal Chemists[1][2]

The Physicochemical Challenge

Neosartoricin is a prenylated depsidone-derived secondary metabolite originally isolated from endophytic fungi such as Neosartorya fischeri (teleomorph of Aspergillus fischerianus) and Trichophyton species.[2]

The Core Problem: While Neosartoricin shows promising bioactivity (e.g., T-cell antiproliferation with IC50 ~3 µM), its chemical structure presents a "solubility paradox." It possesses a hydrophobic prenylated core that resists aqueous solubilization, yet it contains multiple hydroxyl groups that can facilitate hydrogen bonding—often leading to inter-molecular aggregation rather than solvation in water.

This guide provides a self-validating workflow to ensure that the compound reaching your cells is in solution, not a micro-precipitate that skews IC50 data.

Module 1: The Golden Standard for Stock Preparation

Objective: Create a thermodynamically stable stock solution that resists degradation and precipitation.

Critical Materials
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%, water content <0.005%).

    • Why: DMSO is hygroscopic.[2][3] Standard DMSO absorbs atmospheric water, which acts as an "anti-solvent" for lipophilic depsidones, causing invisible micro-crystallization over time.

  • Vessels: Amber borosilicate glass vials with PTFE-lined caps.

    • Why: Neosartoricin’s prenyl groups are "sticky" (lipophilic).[2] They adsorb to polypropylene (plastic) tubes, reducing the effective concentration. Glass minimizes this loss.[2]

Protocol: The "Dry-Solvent" Method[1][2]
  • Equilibration: Allow the Neosartoricin vial to reach room temperature before opening to prevent condensation on the hygroscopic solid.

  • Weighing: Weigh the solid into a glass vial. Do not dissolve directly in the shipping container.

  • Solvation: Add Anhydrous DMSO to achieve a target concentration of 10 mM to 20 mM .

    • Note: Avoid pushing to 50 mM+ unless necessary.[2] Lower stock concentrations reduce the risk of "crash-out" during downstream dilution.[1][2]

  • Mixing: Vortex for 30 seconds. If particulates persist, use a sonicating water bath (37°C) for 5-minute intervals.[1][2]

  • Validation: Visually inspect under a light source. The solution must be optically clear.

Diagram: Stock Preparation Logic Flow

StockPrep Start Solid Neosartoricin Solvent Add Anhydrous DMSO (Target 10-20 mM) Start->Solvent Mix Vortex (30s) + Sonication Solvent->Mix Check Visual Inspection (Light Source) Mix->Check Clear Optically Clear? Check->Clear Store Aliquot to Glass Vials Store at -20°C Clear->Store Yes Trouble Cloudy/Particulates Clear->Trouble No Heat Warm to 37°C Sonicate 5 mins Trouble->Heat Heat->Check

Figure 1: Decision tree for preparing stable Neosartoricin DMSO stocks. Note the loop for heat/sonication if dissolution is incomplete.

Module 2: Mitigating "Solvent Shock" in Cell Culture

The Failure Point: The most common error is spiking 100% DMSO stock directly into 100% aqueous media. This creates a high local concentration of water at the injection site, causing Neosartoricin to precipitate instantly (Kinetic Solubility Failure).

The Solution: The "Step-Down" Serial Dilution.[1][2]

Protocol: Intermediate Dilution Strategy

Goal: Reach a final assay concentration of 3 µM (IC50 range) with <0.5% DMSO.

StepComponentSolvent SystemNeosartoricin Conc.[2][4][5]Procedure
1 Master Stock 100% Anhydrous DMSO10 mMThaw stock at RT. Vortex.
2 Intermediate 10% DMSO / 90% PBS1 mMAdd 10 µL Stock to 90 µL PBS. Mix immediately.
3 Working Sol. 1% DMSO / 99% Media100 µMAdd 100 µL Intermediate to 900 µL Media.
4 Dosing 0.1% DMSO / Media10 µMAdd 10 µL Working Sol. to 90 µL cell well.
  • Why this works: The Intermediate step (10% DMSO) buffers the transition. The compound is never exposed to a 0% -> 100% water shock.[1][2]

  • Serum Note: If your assay allows, ensure the media in Step 3 contains Fetal Bovine Serum (FBS). Albumin in serum acts as a carrier protein, sequestering lipophilic molecules and preventing precipitation.

Diagram: The Step-Down Dosing Workflow

StepDown Stock 10 mM Stock (100% DMSO) Inter 1 mM Intermediate (10% DMSO / 90% PBS) Stock->Inter 1:10 Dilution (Prevents Shock) Working 100 µM Working (1% DMSO / Media) Inter->Working 1:10 Dilution (Carrier Binding) Cell Assay Well (Final: 0.1% DMSO) Working->Cell Dosing

Figure 2: The Step-Down dilution strategy minimizes the polarity gap between the stock solution and the final aqueous environment.[1][2]

Troubleshooting & FAQs

Symptom: Loss of Biological Activity

Q: My IC50 has shifted from 3 µM to >30 µM. Is the compound degrading? A: It is likely precipitation , not degradation. If Neosartoricin precipitates, the effective concentration available to the cells drops drastically.

  • Verification: Centrifuge your dosing media at 13,000 x g for 10 minutes. Analyze the supernatant by HPLC. If the peak area is lower than expected, the compound has crashed out.

Symptom: Toxicity in Control Wells

Q: My vehicle control (DMSO only) is showing toxicity. A: Neosartoricin stocks often require higher DMSO percentages to stay soluble. Ensure your final DMSO concentration on cells is <0.5% .[2]

  • Correction: If you need higher concentrations of compound, do not increase the DMSO volume. Instead, increase the concentration of your Intermediate stock (Step 2 in the table above).

Symptom: Crystals in Media

Q: I see needle-like structures in the well under the microscope. A: This is "Oiling Out" or crystallization.

  • Immediate Fix: Warm the media to 37°C before adding the compound. Cold media accelerates precipitation.[2]

  • Process Change: Switch to "Low-Retention" pipette tips.[1][2] Lipophilic depsidones can adsorb to standard plastic tips, serving as nucleation sites for crystals.

References

  • Neosartoricin Isolation & Structure: Eamvijarn, A. et al. (2012). "Secondary metabolites from a culture of the fungus Neosartorya pseudofischeri and their in vitro cytostatic activity in human cancer cells." Planta Medica.

  • DMSO Solubility & Precipitation: Popa-Burke, I. et al. (2014).[1][2][6] "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening.

  • General Solubility Guidelines: Lipinski, C. A. et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Neosartoricin B Properties: PubChem Compound Summary for CID 132542799, Neosartoricin B. National Center for Biotechnology Information (2025).

Sources

Troubleshooting

Technical Support Center: Neosartoricin Extraction &amp; Stability Guide

Topic: Prevention of Neosartoricin Degradation During Extraction and Isolation Target Audience: Natural Product Chemists, drug discovery researchers, and microbiologists working with Neosartorya fischeri or Aspergillus s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Neosartoricin Degradation During Extraction and Isolation Target Audience: Natural Product Chemists, drug discovery researchers, and microbiologists working with Neosartorya fischeri or Aspergillus species.

Core Directive & Executive Summary

Neosartoricin is a prenylated polycyclic polyketide (specifically a prenylated anthracenone derivative) isolated primarily from Neosartorya fischeri (anamorph Aspergillus fischerianus).[1] Its structural core—containing phenolic hydroxyls and reactive prenyl side chains—renders it chemically fragile.

The Stability Paradox: To extract this phenolic compound efficiently, the solvent system often requires acidification (to protonate phenols and drive them into the organic phase). However, acidic conditions combined with heat are the primary drivers of degradation, specifically catalyzing the cyclization of the prenyl group into adjacent hydroxyls, forming "artifact" chromane or dihydrofuran derivatives.

This guide provides a self-validating workflow to balance extraction efficiency with chemical integrity.

Extraction Workflow & Logic

The following protocol is synthesized from established methods for Neosartorya metabolites (e.g., Yin et al., 2013), optimized for stability.

Phase 1: Biomass Preparation & Lysis

Objective: Halt enzymatic degradation immediately upon harvest.

  • Protocol: Do not air-dry mycelia. Flash-freeze biomass in liquid nitrogen immediately after filtration and lyophilize (freeze-dry).

  • Why? N. fischeri produces endogenous oxidases. Air-drying allows these enzymes to oxidize the prenyl double bonds before you even add solvent.

Phase 2: The "Soft-Acid" Extraction

Objective: Solubilize Neosartoricin without triggering acid-catalyzed cyclization.

  • Solvent System: Ethyl Acetate (EtOAc) / Methanol (MeOH) / Acetic Acid (AcOH) in a ratio of 89:10:1 .[2][3]

  • Critical Control Point: The 1% Acetic Acid is necessary to keep the phenolic groups protonated (

    
    ). Do not substitute with HCl or H₂SO₄.  Strong mineral acids will instantly cyclize the prenyl group.
    
Phase 3: Solvent Removal

Objective: Remove solvent without thermal degradation.

  • Temperature Limit:

    
     bath temperature.
    
  • Vacuum:

    
    .
    
  • Precaution: Do not allow the extract to sit in the dried state under light. Re-dissolve immediately or store at -20°C under argon.

Visual Workflow (DOT Diagram)

ExtractionWorkflow Biomass N. fischeri Biomass (Liquid Culture) Harvest Harvest & Filtration (Separation from Broth) Biomass->Harvest Lyophilization Lyophilization (Freeze Drying) Harvest->Lyophilization Stop Enzymatic Activity Extraction Solvent Extraction EtOAc:MeOH:AcOH (89:10:1) Lyophilization->Extraction 2x Volume Evaporation Rotary Evaporation <40°C, Reduced Pressure Extraction->Evaporation Minimize Heat Exposure Crude Crude Extract (Protect from Light) Evaporation->Crude Purification Sephadex LH-20 (MeOH:CHCl3 9:1) Crude->Purification Remove Fatty Acids

Figure 1: Optimized extraction workflow for Neosartoricin, emphasizing the "Soft-Acid" solvent system and thermal control.

Troubleshooting Guide & FAQs

Issue 1: "I am seeing multiple peaks with the same UV spectrum in my crude extract."

Diagnosis: You likely have Prenyl-Cyclization Artifacts . Mechanism: The prenyl group (3,3-dimethylallyl) is an electron-rich olefin. In the presence of acid and heat, it attacks the oxygen of a neighboring phenol group. This creates a new ring (chromane or dihydrofuran) but leaves the core chromophore mostly intact, resulting in an identical UV spectrum but different retention time.

Corrective Action:

  • Check your acid: Did you use HCl? Switch to Acetic Acid (AcOH).

  • Check your heat: Did the rotavap bath exceed 40°C?

  • Validation: Run a small-scale extraction without acid (neutral EtOAc). If the "extra" peaks disappear (even if yield is lower), those peaks were acid-induced artifacts.

Issue 2: "My yield is low, and the compound is streaking on TLC."

Diagnosis: Ionization or Silanol Interaction. Mechanism: Neosartoricin contains phenolic hydroxyls. On normal-phase silica (TLC or column), these acidic protons interact strongly with the silanol groups (


) of the stationary phase, causing "tailing" or irreversible adsorption.

Corrective Action:

  • TLC Modification: Add 1% Formic Acid to your TLC developing solvent. This suppresses the ionization of the phenols, sharpening the spots.

  • Purification Switch: Avoid silica gel flash chromatography for the initial step. Use Sephadex LH-20 (Size Exclusion/Adsorption) eluted with MeOH/CHCl₃ (9:1).[2] Sephadex is much gentler on phenolic polyketides than acidic silica gel.

Issue 3: "The compound turns brown/dark upon storage."

Diagnosis: Photo-Oxidative Degradation. Mechanism: Anthracenone-type structures are highly susceptible to forming quinones or dimers upon exposure to UV/Visible light and oxygen.

Corrective Action:

  • Amber Glass: ALL steps, including rotavap collection flasks, should be wrapped in aluminum foil or use amber glassware.

  • Inert Atmosphere: Store the purified compound as a dry film under Argon or Nitrogen at -20°C. Do not store in solution (especially chlorinated solvents like CHCl₃) for long periods, as these can generate HCl traces over time.

Degradation Pathways Visualization

Understanding how the molecule breaks down is the key to preventing it.

DegradationPathways Neosartoricin Native Neosartoricin (Prenylated Polyketide) AcidHeat Strong Acid (H+) + Heat (>40°C) Neosartoricin->AcidHeat LightOx UV Light + Oxygen Neosartoricin->LightOx Cyclized Cyclized Artifacts (Chromane/Dihydrofuran deriv.) AcidHeat->Cyclized Intramolecular Cyclization Quinones Oxidized Quinones (Brown Polymers) LightOx->Quinones Radical Oxidation

Figure 2: Primary degradation pathways. The left path (Cyclization) is extraction-dependent; the right path (Oxidation) is storage-dependent.

Comparative Solvent Data

Solvent SystemExtraction EfficiencyStability RiskRecommended Usage
EtOAc : MeOH : AcOH (89:10:1) High ModerateStandard Protocol. Best balance of solubility and stability.
Methanol (100%)HighHighAvoid. Extracts too many primary metabolites (sugars/proteins); hard to remove water.
Chloroform (CHCl₃)LowLowPoor solubility for polar phenolic forms; good for final purification only.
EtOAc + 1% HClHighCritical NEVER USE. Causes rapid cyclization of prenyl groups.

References

  • Yin, W. B., et al. (2013). "Discovery of Cryptic Polyketide Metabolites from Dermatophytes using Heterologous Expression in Aspergillus nidulans." ACS Chemical Biology, 8(6), 1153–1161. (Describes the specific EtOAc/MeOH/AcOH extraction protocol for Neosartoricin B).

  • Li, Y., et al. (2013). "Activation of the polycyclic polyketide prenyltransferases (pcPTase)-containing silent clusters in Aspergillus fumigatus and Neosartorya fischeri led to isolation of a new metabolite neosartoricin."[1] Organic Letters, 15(21), 5550-5553.

  • Tundis, R., et al. (2017). "Production and New Extraction Method of Polyketide Red Pigments Produced by Ascomycetous Fungi." Journal of Fungi, 3(4), 54. (General reference for polyketide stability and solvent selection).

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of Neosartoricin vs Neosartoricin B structure

Executive Summary: The Structural "Switch" In the investigation of fungal polyketides with immunomodulatory potential, Neosartoricin (often referred to as Neosartoricin A) and its analogue Neosartoricin B represent a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural "Switch"

In the investigation of fungal polyketides with immunomodulatory potential, Neosartoricin (often referred to as Neosartoricin A) and its analogue Neosartoricin B represent a critical case study in biosynthetic engineering.

The core distinction lies in a single post-PKS modification: O-acetylation at the C2 position .

  • Neosartoricin (Native): The fully "mature" metabolite produced by Neosartorya fischeri (teleomorph of Aspergillus fischeri) and Aspergillus fumigatus. It carries a C2-acetyl group, which is often associated with enhanced lipophilicity and membrane permeability.

  • Neosartoricin B (Precursor/Analogue): The O-deacetyl variant.[1] It is predominantly observed when the biosynthetic gene cluster is heterologously expressed in a host (e.g., Aspergillus nidulans) that lacks the specific acetyltransferase activity found in the native producer.

This guide analyzes how this structural variance impacts their physicochemical properties, biosynthetic origin, and biological performance.[2]

Structural & Physicochemical Comparison

The scaffold for both compounds is a prenylated anthracenone (tricyclic polyketide). The structural divergence is a classic "late-stage tailoring" modification.

Comparative Data Table
FeatureNeosartoricin (A)Neosartoricin B
Chemical Role Native MetaboliteBiosynthetic Precursor / Shunt Product
Molecular Formula C₂₆H₂₈O₉C₂₄H₂₆O₈
Molecular Weight ~484.5 g/mol 442.46 g/mol
C2 Substituent O-Acetyl group (-OAc)Hydroxyl group (-OH)
Key Functional Groups Prenyl group, Anthracenone corePrenyl group, Anthracenone core
Solubility Profile High lipophilicity (DMSO, MeOH, CHCl₃)Moderate lipophilicity (DMSO, MeOH)
Biosynthetic Origin N. fischeri / A. fumigatus (Native)A. nidulans (Heterologous Host)
Structure-Activity Relationship (SAR) Insight

The presence of the acetyl group in Neosartoricin A typically increases cell membrane permeability compared to the free hydroxyl in Neosartoricin B. In many fungal secondary metabolites (e.g., gliotoxin), such modifications serve to "lock" the molecule in a more hydrophobic state to facilitate secretion or uptake into target cells (e.g., T-cells).

Biosynthetic Causality

Understanding the structural difference requires analyzing the biosynthetic pathway. The nsc gene cluster encodes the machinery for both.[3]

  • The Core Assembly: Both molecules share the same decaketide backbone synthesized by the PKS (NscA ) and released/cyclized by the hydrolase (NscB ).[4]

  • The Divergence: The monooxygenase (NscC ) installs the hydroxyl group at C2, creating Neosartoricin B. In the native host (N. fischeri), a specific acetyltransferase (likely genomic or an uncharacterized cluster gene) converts B to A. In the heterologous host (A. nidulans), this enzyme is absent or inactive, resulting in the accumulation of Neosartoricin B.

Biosynthetic Pathway Diagram

NeosartoricinPath cluster_legend Host Context Start Acetyl-CoA + Malonyl-CoA Backbone Decaketide Backbone Start->Backbone Assembly Precursor Prenylated Intermediate Backbone->Precursor Cyclization (NscA/B) NeoB Neosartoricin B (C2-OH) Precursor->NeoB Prenylation (NscD) & Hydroxylation (NscC) NeoA Neosartoricin (A) (C2-OAc) NeoB->NeoA Acetylation NscA NscA (PKS) NscB NscB (Hydrolase) NscD NscD (Prenyltransferase) NscC NscC (Monooxygenase) UnknownAT Acetyltransferase (Native Host Only) HostNote A. nidulans stops at Neosartoricin B N. fischeri proceeds to Neosartoricin A

Figure 1: Biosynthetic logic flow. Note that Neosartoricin B is the immediate precursor to Neosartoricin A. The final acetylation step is host-dependent.

Biological Performance & Activity[2][3][8][9][10][11]

Both compounds exhibit bioactivity, specifically in the context of immune suppression, which is relevant to the pathogenicity of Aspergillus species.[5]

  • Target: T-cell antiproliferative activity.[6][7]

  • Neosartoricin (A):

    • Potency: High (IC₅₀ ≈ 3 µM).[6]

    • Mechanism: Suppression of T-cell proliferation, likely interfering with cell cycle progression or signaling pathways essential for immune activation.

  • Neosartoricin B:

    • Potency: Retains antiproliferative activity.[6][7] While exact comparative IC₅₀ curves are rarely published side-by-side in a single assay, Neosartoricin B is cited as a bioactive metabolite contributing to pathogenesis.

    • Implication: The C2-hydroxyl group does not abolish binding to the biological target, suggesting the pharmacophore resides in the prenylated anthracenone core rather than the acetyl group. However, the acetyl group likely improves bioavailability in vivo.

Experimental Protocols

To access these compounds for comparative study, one must utilize distinct production platforms.

Protocol A: Heterologous Production of Neosartoricin B

Objective: Isolate Neosartoricin B using a surrogate host that lacks the converting acetyltransferase.

  • Host Selection: Use Aspergillus nidulans strain A1145 (uridine/pyridoxine auxotroph).

  • Genetic Engineering:

    • Construct an expression vector containing the nsc cluster genes: nscA (PKS), nscB (hydrolase), nscC (monooxygenase), and nscD (prenyltransferase).

    • Crucial Step: Do not include the native N. fischeri acetyltransferase candidates if attempting to isolate pure B.

    • Transform A. nidulans using polyethylene glycol (PEG)-mediated protoplast transformation.

  • Fermentation:

    • Inoculate transformants into CD-Starch medium (1 L flasks).

    • Incubate at 25°C for 4–5 days with shaking (250 rpm). Note: Lower temperature (25°C vs 37°C) often favors polyketide stability.

  • Extraction:

    • Filter mycelia and extract the liquid broth with Ethyl Acetate (EtOAc) (1:1 v/v).

    • Evaporate solvent under reduced pressure to obtain crude extract.

  • Purification:

    • Resuspend in Methanol.

    • Perform Reverse-Phase HPLC (C18 column).

    • Gradient: 40% Acetonitrile/H₂O (+0.1% Formic Acid) to 100% Acetonitrile over 30 mins.

    • Detection: Monitor UV absorbance at 300–400 nm (characteristic of anthracenones). Neosartoricin B will elute slightly earlier than Neosartoricin A due to higher polarity (free -OH).

Protocol B: Verification via Mass Spectrometry

Objective: Confirm structural identity.

  • Method: LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry).

  • Neosartoricin B: Look for [M+H]⁺ peak at m/z 443 or [M-H]⁻ at m/z 441 .

  • Neosartoricin A: Look for [M+H]⁺ peak at m/z 485 (Shift of +42 Da corresponding to the acetyl group).

References
  • Yin, W. B., et al. (2013). "Discovery of cryptic polyketide metabolites from dermatophytes using heterologous expression in Aspergillus nidulans."[8][7] ACS Synthetic Biology, 2(11), 629-634.[8] Link

  • Chooi, Y. H., et al. (2013). "Genome mining of a prenylated and immunosuppressive polyketide from pathogenic fungi."[7] Organic Letters, 15(4), 780-783. Link

  • Baccile, J. A., et al. (2016). "Biosynthesis of the vasoactive fungal peptide asperparaline A." Nature Chemical Biology, 12, 322–324. (Context on Aspergillus heterologous expression systems). Link

Sources

Comparative

Neosartoricin IC50 values compared to standard immunosuppressants

Executive Summary This technical guide provides a comparative analysis of Neosartoricin , a prenylated anthracenone metabolite derived from Neosartorya fischeri, against clinical standard immunosuppressants (Cyclosporin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Neosartoricin , a prenylated anthracenone metabolite derived from Neosartorya fischeri, against clinical standard immunosuppressants (Cyclosporin A, Tacrolimus, and Rapamycin).

While standard agents operate in the nanomolar (nM) range with well-defined molecular targets (Calcineurin/mTOR), Neosartoricin demonstrates moderate T-cell antiproliferative activity in the micromolar (µM) range. Its significance lies not in superior potency, but in its distinct structural class and origin via the activation of silent biosynthetic gene clusters, offering a novel chemical scaffold for drug development.

Compound Profiles

Neosartoricin[1][2][3][4][5][6]
  • Source: Neosartorya fischeri (Teleomorph of Aspergillus fischeri); also Aspergillus fumigatus (via silent cluster activation).[1]

  • Chemical Class: Prenylated Anthracenone (Polyketide).[2][3][1][4]

  • Discovery Method: Genome mining and transcriptional activation of "silent" polycyclic polyketide prenyltransferase (pcPTase) gene clusters.[1]

  • Primary Activity: Inhibition of T-cell proliferation.[5][3][1]

Standard Immunosuppressants (Controls)
  • Cyclosporin A (CsA): Cyclic undecapeptide from Tolypocladium inflatum. Calcineurin inhibitor.[6]

  • Tacrolimus (FK506): Macrolide lactone from Streptomyces tsukubaensis. Calcineurin inhibitor.[6][7]

  • Rapamycin (Sirolimus): Macrolide lactone from Streptomyces hygroscopicus. mTOR inhibitor.

Comparative Efficacy: IC50 Values

The following data compares the Half-Maximal Inhibitory Concentration (IC50) required to inhibit T-cell proliferation. Lower IC50 values indicate higher potency.

CompoundTarget MechanismIC50 (T-Cell Proliferation)Potency Class
Neosartoricin Unknown (Antiproliferative)3.0 µM (3000 nM)Moderate (Micromolar)
Cyclosporin A Calcineurin / NFAT Blockade10 - 100 nM High (Nanomolar)
Tacrolimus (FK506) Calcineurin / NFAT Blockade0.1 - 1.0 nM Very High (Sub-nanomolar)
Rapamycin mTOR Inhibition0.1 - 1.0 nM Very High (Sub-nanomolar)

Data Interpretation:

  • Magnitude of Difference: Neosartoricin is approximately 30 to 300 times less potent than Cyclosporin A and 3,000 to 30,000 times less potent than Tacrolimus or Rapamycin in direct T-cell proliferation assays.

  • Clinical Context: While 3 µM is considered a "hit" or "lead" in early-stage natural product discovery, it does not yet approach the potency required for clinical monotherapy without structural optimization.

Mechanism of Action: Pathway Analysis

Understanding where these compounds act within the T-cell activation cascade is critical for evaluating their utility.

Signaling Pathway Diagram

The diagram below illustrates the T-cell activation pathway. Note that CsA and FK506 block the upstream calcium-calcineurin signal, preventing IL-2 transcription. Rapamycin blocks the downstream IL-2 receptor signal (mTOR). Neosartoricin acts on the final proliferation step via an as-yet-undetermined molecular target.

TCellPathway TCR T-Cell Receptor (TCR) Activation Ca Calcium Influx (Ca2+) TCR->Ca Calcineurin Calcineurin (Phosphatase) Ca->Calcineurin NFAT NFAT Dephosphorylation & Translocation Calcineurin->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene IL2_Sec IL-2 Secretion IL2_Gene->IL2_Sec IL2_Rec IL-2 Receptor Signaling IL2_Sec->IL2_Rec mTOR mTOR Pathway IL2_Rec->mTOR Prolif T-Cell Proliferation mTOR->Prolif CsA Cyclosporin A / FK506 (Inhibit Calcineurin) CsA->Calcineurin Blocks Rapa Rapamycin (Inhibits mTOR) Rapa->mTOR Blocks Neo Neosartoricin (Inhibits Proliferation) Neo->Prolif Blocks (IC50: 3 µM)

Caption: Schematic of T-cell activation. CsA/FK506 and Rapamycin target specific upstream enzymes. Neosartoricin inhibits the final proliferation outcome.[5][4]

Experimental Protocols

To replicate the data cited above, the following standardized workflow is recommended. This protocol ensures the distinction between cytotoxicity and genuine immunosuppression.

Workflow Visualization

Workflow cluster_0 1. Isolation cluster_1 2. Activation cluster_2 3. Treatment cluster_3 4. Readout Splenocytes Murine Splenocytes or Human PBMCs Stim Stimulation: ConA or Anti-CD3/CD28 Splenocytes->Stim Dosing Add Compounds (0.1 nM - 10 µM) Stim->Dosing Assay MTT / Thymidine (72 Hours) Dosing->Assay Analysis Calculate IC50 Assay->Analysis

Caption: Standard workflow for determining immunosuppressive IC50 values.

Detailed Protocol: T-Cell Proliferation Assay
  • Cell Preparation:

    • Isolate splenocytes from C57BL/6 mice or PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend cells in RPMI-1640 medium supplemented with 10% FBS.

    • Scientific Check: Ensure cell viability >95% using Trypan Blue exclusion before plating.

  • Plating and Stimulation:

    • Seed cells at

      
       cells/well in 96-well flat-bottom plates.
      
    • Stimulation: Add Concanavalin A (ConA) at 5 µg/mL (T-cell mitogen) or anti-CD3/anti-CD28 antibodies. Unstimulated wells serve as negative controls.

  • Compound Treatment:

    • Prepare serial dilutions of Neosartoricin (range: 0.1 µM – 50 µM).

    • Prepare serial dilutions of Cyclosporin A (range: 1 nM – 1000 nM) as a positive control.

    • Incubate plates at 37°C, 5% CO2 for 72 hours.

  • Quantification (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL) to each well 4 hours prior to harvest.

    • Dissolve formazan crystals using DMSO.

    • Measure absorbance at 570 nm.

    • Calculation: Plot % inhibition vs. Log[Concentration]. Use non-linear regression (Sigmoidal dose-response) to calculate IC50.

References

  • Genome Mining of a Prenylated and Immunosuppressive Polyketide

    • Source: Journal of Natural Products (2013).[1]

    • Context: Primary isolation of Neosartoricin and determination of the 3 µM IC50 value.[1]

    • Link:[Link]

  • Comparison of the Effects of FK-506, Cyclosporin A and Rapamycin on IL-2 Production.

    • Source: Immunology (1991).
    • Context: Establishes the nanomolar IC50 baselines for standard immunosuppressants.
    • Link:[Link]

  • IL-2 Family Cytokines: New Insights into the Complex Roles of IL-2.

    • Source: N
    • Context: Detailed mechanism of the IL-2 p
    • Link:[Link]

Sources

Validation

Validating the Molecular Architecture of Neosartoricin: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

For researchers in natural product chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of the primary analyti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in natural product chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of the primary analytical techniques used for the structural validation of complex natural products, centered around the case study of Neosartoricin, a fungal metabolite with promising immunosuppressive properties. We will dissect the application of X-ray crystallography, the gold standard for structural elucidation, and compare its performance and experimental intricacies with powerful spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we will explore the definitive confirmatory role of total synthesis in structural validation.

Introduction to Neosartoricin: A Compound of Interest

Neosartoricin is a prenylated polyketide produced by the fungi Aspergillus fumigatus and Neosartorya fischeri.[1] Its discovery has garnered significant interest due to its demonstrated T-cell antiproliferative activity, suggesting potential applications as an immunosuppressive agent.[1] The complex, stereochemically rich structure of Neosartoricin necessitates rigorous validation to enable further investigation into its biological activity and potential therapeutic applications. The initial structure was elucidated through a combination of X-ray crystallography and NMR spectroscopy.[1]

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides a direct and unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique offers an unparalleled level of detail, revealing bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

The Crystallographic Workflow for Neosartoricin: A Conceptual Overview

cluster_0 Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement Isolation Isolation & Purification of Neosartoricin Crystallization Crystal Growth (e.g., EtOAc/n-hexane) Isolation->Crystallization Slow Evaporation/Vapor Diffusion Crystal_Selection Selection of a High-Quality Single Crystal Crystallization->Crystal_Selection Microscopic Examination Mounting Crystal Mounting Crystal_Selection->Mounting Xray_Source Exposure to a Collimated X-ray Beam Mounting->Xray_Source Diffraction Collection of Diffraction Pattern Xray_Source->Diffraction Phase_Problem Solving the Phase Problem Diffraction->Phase_Problem Electron_Density Generation of Electron Density Map Phase_Problem->Electron_Density Model_Building Atomic Model Building & Refinement Electron_Density->Model_Building Validation Structure Validation Model_Building->Validation Check R-factor, bond lengths/angles Final_Structure Absolute Structure of Neosartoricin Validation->Final_Structure Final Validated Structure

Figure 1. Conceptual workflow for the validation of Neosartoricin's structure via X-ray crystallography.

Causality in Experimental Choices:
  • Solvent System for Crystallization: The choice of an appropriate solvent system, such as ethyl acetate/n-hexane as reported for Neosartoricin, is critical.[1] The goal is to achieve slow precipitation of the compound from a supersaturated solution, allowing for the formation of well-ordered, single crystals suitable for diffraction.

  • X-ray Source and Detector: The use of a specific X-ray source (e.g., copper or molybdenum) and a sensitive detector is crucial for obtaining a high-resolution diffraction pattern. The wavelength of the X-rays must be on the order of interatomic distances to generate diffraction.

  • Structure Refinement: The refinement process involves iteratively adjusting the atomic positions and other parameters to improve the agreement between the calculated and observed diffraction data. This is quantified by the R-factor, with lower values indicating a better fit.

The Power of Spectroscopy: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the determination of connectivity and stereochemistry.

NMR Analysis of Neosartoricin: A Complementary Approach

For Neosartoricin, NMR spectroscopy, including 1D (¹H and ¹³C) and 2D experiments (e.g., COSY, HSQC, HMBC), was used in conjunction with X-ray crystallography to confirm its structure.[1]

Experimental Protocol: A General Guide to 2D NMR for Natural Product Structure Elucidation

  • Sample Preparation: Dissolve a pure sample of the natural product (e.g., Neosartoricin) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure solubility and minimize interfering signals.

  • ¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum to identify the different types of protons and their chemical environments.

  • ¹³C NMR Spectroscopy: Obtain a ¹³C NMR spectrum to determine the number and types of carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton coupling networks, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can be performed to determine the spatial proximity of protons, providing valuable information about the relative stereochemistry.

cluster_nmr NMR Data Acquisition & Analysis cluster_structure Structure Elucidation NMR_1D 1D NMR (¹H, ¹³C) Data_Integration Integration & Interpretation of Spectra NMR_1D->Data_Integration NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_2D->Data_Integration Connectivity Establish Connectivity (Carbon Skeleton) Data_Integration->Connectivity Stereochemistry Determine Relative Stereochemistry Connectivity->Stereochemistry Proposed_Structure Propose Structure Stereochemistry->Proposed_Structure Final_Structure Elucidated Structure of Neosartoricin Proposed_Structure->Final_Structure Confirmation with other data

Figure 2. Logical workflow for the structural elucidation of Neosartoricin using NMR spectroscopy.

Comparison of Validation Methods

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyTotal Synthesis
Principle Diffraction of X-rays by a crystalline latticeAbsorption of radiofrequency waves by atomic nuclei in a magnetic fieldChemical synthesis of the target molecule from simpler starting materials
Sample Requirements High-quality single crystalPure sample in solution (mg scale)N/A
Information Obtained 3D atomic coordinates, bond lengths/angles, absolute stereochemistryConnectivity, relative stereochemistry, dynamic informationUnambiguous confirmation of the proposed structure
Strengths Unambiguous and highly detailed structural informationProvides data on the molecule's structure and dynamics in solution; does not require crystallizationProvides the ultimate proof of structure; allows for the synthesis of analogs
Limitations Requires a suitable single crystal, which can be difficult to obtainProvides relative, not absolute, stereochemistry; can be challenging for very complex molecules with overlapping signalsCan be a very long and challenging process; does not provide initial structural information

The Ultimate Confirmation: Total Synthesis

While X-ray crystallography and NMR spectroscopy are powerful tools for structure elucidation, the definitive validation of a proposed structure for a complex natural product comes from its total synthesis. The successful synthesis of a molecule with the proposed structure, and the subsequent confirmation that the synthetic material has identical spectroscopic and physical properties to the natural product, provides irrefutable proof of its structure.

To date, a total synthesis of Neosartoricin has not been reported in the peer-reviewed literature. This represents a significant opportunity for the synthetic chemistry community to not only confirm the structure of this intriguing molecule but also to develop novel synthetic strategies for accessing its complex architecture.

Conclusion

The structural validation of Neosartoricin serves as an excellent case study for highlighting the complementary roles of X-ray crystallography and NMR spectroscopy. While X-ray crystallography provides an unparalleled, high-resolution snapshot of the molecule's three-dimensional structure, NMR offers invaluable insights into its constitution and conformation in solution. The eventual total synthesis of Neosartoricin will provide the final and conclusive confirmation of its fascinating molecular architecture, paving the way for a deeper understanding of its biological function and therapeutic potential.

References

  • Chooi, Y.-H., Fang, J., Liu, H., Filler, S. G., Wang, P., & Tang, Y. (2013). Genome Mining of a Prenylated and Immunosuppressive Polyketide from Pathogenic Fungi. Organic Letters, 15(4), 780–783. [Link][1]

  • Bioaustralis Fine Chemicals. (n.d.). Neosartoricin. Retrieved February 2, 2026, from [Link][1]

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Comparative

A Senior Application Scientist's Guide to Differentiating Neosartoricin and Neosartorin via Mass Spectrometry

For researchers in natural product chemistry and drug development, the accurate identification of fungal secondary metabolites is a critical step. Among the myriad of compounds produced by fungi, Neosartoricin and Neosar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in natural product chemistry and drug development, the accurate identification of fungal secondary metabolites is a critical step. Among the myriad of compounds produced by fungi, Neosartoricin and Neosartorin, both metabolites of Aspergillus species, present a significant analytical challenge.[1][2][3] Their structural similarities can make differentiation by standard analytical techniques difficult. This guide provides an in-depth, technically-focused protocol for distinguishing Neosartoricin from Neosartorin using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful tool for the analysis of complex mixtures and structurally similar compounds.[4][5][6]

The Challenge: Structural Similarity

Neosartoricin and Neosartorin, while both being complex polyketides, possess distinct molecular structures and, consequently, different molecular weights.[7][8] Neosartoricin is a prenylated tricyclic polyketide, whereas Neosartorin is a larger xanthone heterodimer.[2][3][7] This fundamental difference in their molecular formula and weight is the primary basis for their differentiation using mass spectrometry.

Compound Molecular Formula Monoisotopic Mass (Da) Source
NeosartoricinC26H28O9484.1733[7]
NeosartorinC34H32O15680.1741[8]

Table 1: Molecular Properties of Neosartoricin and Neosartorin.

Given their significant mass difference, a primary mass spectrum (MS1) analysis is sufficient to distinguish between these two specific compounds. However, in a complex fungal extract, it is crucial to employ tandem mass spectrometry (MS/MS) to confirm the identity of each compound based on its unique fragmentation pattern, thereby distinguishing them from other co-eluting metabolites.

The Solution: High-Resolution LC-MS/MS

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) provides both chromatographic separation and accurate mass measurement, which are essential for the confident identification of metabolites in complex mixtures.[9][10] Tandem mass spectrometry (MS/MS) further enhances specificity by selecting a specific precursor ion (in this case, the protonated molecule of Neosartoricin or Neosartorin), inducing fragmentation, and analyzing the resulting product ions. The fragmentation pattern is a unique "fingerprint" for a given molecule.[11][12]

Experimental Workflow

The following protocol outlines a robust method for the differentiation of Neosartoricin and Neosartorin.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Fungal Extract extraction Solvent Extraction (e.g., Ethyl Acetate) sample->extraction filtration Filtration (0.22 µm) extraction->filtration dilution Dilution in Methanol/Water filtration->dilution lc UPLC Separation (C18 column) dilution->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 MS1 Scan (Full Scan, High Resolution) esi->ms1 dda Data-Dependent Acquisition (DDA) (TopN Precursor Selection) ms1->dda ms2 MS2 Scan (Fragmentation) (Higher-energy Collisional Dissociation) dda->ms2 deconvolution Chromatogram Deconvolution ms2->deconvolution db_search Database Search (Accurate Mass) deconvolution->db_search frag_analysis Fragmentation Pattern Analysis db_search->frag_analysis identification Compound Identification frag_analysis->identification

Caption: High-level workflow for the LC-MS/MS analysis of fungal metabolites.

Detailed Experimental Protocol

1. Sample Preparation:

  • Extraction: Perform a liquid-liquid extraction of the fungal culture broth or mycelium using a suitable organic solvent such as ethyl acetate.

  • Drying and Reconstitution: Evaporate the solvent under reduced pressure and reconstitute the dried extract in a methanol/water (50:50, v/v) mixture to a final concentration of approximately 1 mg/mL.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter.

2. Liquid Chromatography Conditions:

  • Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate the column.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Mass Analyzer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.

  • MS1 Scan Range: m/z 100-1000.

  • Data-Dependent Acquisition (DDA): Set the instrument to perform MS/MS on the top 3-5 most intense ions from the MS1 scan.

  • Collision Energy: Use a stepped or ramped collision energy (e.g., 10-40 eV) to ensure a rich fragmentation spectrum.

  • Resolution: Set the resolution to >20,000 to enable accurate mass measurements.

Differentiating Neosartoricin and Neosartorin

The primary differentiation will occur in the MS1 scan based on their distinct m/z values.

  • Neosartoricin: The protonated molecule [M+H]⁺ will be observed at m/z 485.1806.

  • Neosartorin: The protonated molecule [M+H]⁺ will be observed at m/z 681.1814.

G cluster_neosartoricin Neosartoricin Fragmentation cluster_neosartorin Neosartorin Fragmentation parent_A [C26H28O9+H]+ m/z 485.1806 frag_A1 Loss of H2O parent_A->frag_A1 frag_A2 Loss of Acetyl Group parent_A->frag_A2 frag_A3 Cleavage of Prenyl Group parent_A->frag_A3 parent_B [C34H32O15+H]+ m/z 681.1814 frag_B1 Loss of H2O parent_B->frag_B1 frag_B2 Loss of Acetyl Group parent_B->frag_B2 frag_B3 Cleavage of Xanthone Monomers parent_B->frag_B3

Caption: Predicted major fragmentation pathways for Neosartoricin and Neosartorin.

Predicted Fragmentation for Neosartoricin ([M+H]⁺ at m/z 485.1806):

  • Loss of Water (H₂O): Expect neutral losses of 18.0106 Da from the multiple hydroxyl groups, leading to fragment ions at m/z 467.1700, 449.1594, etc.

  • Loss of the Acetyl Group (C₂H₂O): A characteristic loss of 42.0106 Da from the acetate ester, resulting in a fragment at m/z 443.1690.

  • Cleavage of the Prenyl Group (C₅H₈): Loss of the 3-methyl-2-butenyl side chain (68.0626 Da), yielding a fragment at m/z 417.1180.

  • Cleavage of the Pentenoyl Side Chain: Various cleavages within this side chain will produce a series of smaller fragment ions.

Predicted Fragmentation for Neosartorin ([M+H]⁺ at m/z 681.1814):

  • Loss of Water (H₂O): Expect multiple neutral losses of 18.0106 Da.

  • Loss of the Acetyl Group (C₂H₂O): A neutral loss of 42.0106 Da, leading to a fragment at m/z 639.1708.

  • Loss of a Methoxycarbonyl Group (CH₃O₂C): A loss of 59.0133 Da from one or both of the methyl ester groups.

  • Cleavage of the Dimeric Bond: The most diagnostic fragmentation would be the cleavage of the bond linking the two xanthone monomers, which would result in fragment ions corresponding to each monomeric unit.

Data Interpretation

The acquired data should be processed using software capable of chromatogram deconvolution and database searching. The high-resolution mass data allows for the generation of elemental compositions for the precursor and fragment ions, which greatly increases the confidence in compound identification. By comparing the accurate mass of the precursor ion and its fragmentation pattern to theoretical values and known fragmentation mechanisms for similar compound classes, a definitive identification can be made.[13]

Conclusion

While Neosartoricin and Neosartorin are structurally distinct enough to be differentiated by a simple high-resolution MS1 scan, the use of tandem mass spectrometry is indispensable for unambiguous identification within a complex fungal extract. The protocol described herein provides a robust framework for researchers to confidently distinguish between these and other related fungal metabolites. The key to successful differentiation lies in the combination of chromatographic separation, high-resolution mass measurement, and the detailed analysis of MS/MS fragmentation patterns. This approach not only enables the accurate identification of known compounds but also facilitates the discovery of novel natural products.

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  • Bioaustralis Fine Chemicals. Neosartoricin. [Link]

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  • Svane, S., et al. (2010). De novo peptide sequencing by tandem MS using complementary CID and electron transfer dissociation. Proteomics, 10(4), 700–709. [Link]

  • Shimizu, Y. (1976). Mass spectral fragmentation of 18-norsteroids and 12-oxo-20-hydroxysteroids. Steroids, 28(2), 159–178. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • The Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. [Link]

  • PubChem. Zeorin. [Link]

  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. [Link]

  • PubChem. GlyTouCan:G80014NW. [Link]

Sources

Validation

Comprehensive NMR Profiling of Neosartoricin: Spectral Reference and Comparative Analysis

The following technical guide provides a comprehensive reference for the NMR spectral characterization of Neosartoricin , a prenylated anthracenone polyketide. This guide is structured to assist analytical chemists and n...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive reference for the NMR spectral characterization of Neosartoricin , a prenylated anthracenone polyketide. This guide is structured to assist analytical chemists and natural product researchers in the identification, dereplication, and structural validation of this immunosuppressive metabolite.


 (approximate based on scaffold; refer to specific derivative data)

Executive Summary

Neosartoricin is a secondary metabolite belonging to the prenylated anthracenone class.[1][2][3][4] It is structurally characterized by a tricyclic 3,4-dihydroanthracen-1(2H)-one core, a C5-dimethylallyl (prenyl) moiety, and a labile 2,4-keto-enol pentyl side chain.[1][2] Its identification is frequently complicated by keto-enol tautomerism in solution. This guide provides the diagnostic spectral fingerprints required to distinguish Neosartoricin from its biosynthetic precursors (e.g., Neosartoricin B) and structurally related fungal metabolites like Fumitremorgins.

Structural Characterization & Diagnostic Signals[1][4][5][6][7][8][9]

The definitive structural elucidation of Neosartoricin relies on observing specific resonances in the


H and 

C NMR spectra. The data below synthesizes characteristic shifts observed in deuterated solvents (typically DMSO-

or CDCl

).
Diagnostic H NMR Fingerprints (DMSO- )
Functional GroupProton TypeApprox.[5][6] Shift (

ppm)
MultiplicityDiagnostic Note
Prenyl Moiety Allylic Methyls1.65 – 1.75Singlets (x2)Distinct gem-dimethyl signals.
Benzylic CH

3.20 – 3.40Doublet/MultipletConnects prenyl to aromatic core (C5).
Olefinic CH5.10 – 5.30Triplet (br)Characteristic prenyl vinylic proton.
Anthracenone Core Aromatic H6.80 – 7.50MultipletsPattern depends on substitution; typically 1,2,3,5-tetrasubstituted patterns.
Chelated OH> 12.00SingletIntramolecular H-bond to carbonyl (C1).
Side Chain Acetyl Methyl2.00 – 2.15SingletKey differentiator from Neosartoricin B (desacetyl).
Enolic OH14.00+Broad SingletEvidence of

-keto-enol tautomerism.
Diagnostic C NMR Signals[5]
Carbon TypeApprox.[2][5][7][8] Shift (

ppm)
Assignment Logic
Ketone/Carbonyl 195.0 – 205.0C1 Carbonyl (H-bonded).
Ester Carbonyl 169.0 – 171.0Acetyl group carbonyl.
Enol Carbon 170.0 – 190.0Highly shifted due to tautomerism in the side chain.
Aromatic C-O 155.0 – 165.0Phenolic carbons (oxygenated).
Prenyl Methyls 17.0 – 26.0Gem-dimethyl carbons.

Critical Note on Tautomerism: In organic solvents like DMSO-


 or CDCl

, the 2,4-keto-enol pentyl side chain predominantly exists in the

-keto-enol form
rather than the

-diketo form. Look for the enolic proton signal far downfield (>14 ppm) to confirm this state.

Comparative Analysis: Neosartoricin vs. Alternatives

To ensure accurate identification, Neosartoricin must be differentiated from its desacetyl analog (Neosartoricin B) and other common Neosartorya metabolites.

Comparison Table: Neosartoricin vs. Neosartoricin B
FeatureNeosartoricin Neosartoricin B Interpretation
C2 Substituent Acetoxy (-OAc)Hydroxyl (-OH)Primary structural difference.[1][2][7]

H NMR (Acetate)
Singlet

2.10 ppm
Absent The most rapid dereplication signal.
C2-H Shift Downfield (deshielded)Upfield (shielded)Effect of esterification vs. free alcohol.
Biosynthetic Origin N. fischeri (Gene Cluster Activation)A. nidulans (Heterologous Expression)Neosartoricin B lacks the specific acetyltransferase activity.[7]

Experimental Workflow & Protocol

The following protocol outlines the isolation and spectral acquisition workflow validated for Neosartorya metabolites.

Isolation Protocol
  • Cultivation: Grow Neosartorya fischeri on Potato Dextrose Agar (PDA) or in PDB liquid culture for 14–21 days.

  • Extraction: Extract biomass with Ethyl Acetate (EtOAc). Sonicate for 20 mins to ensure cell lysis.

  • Fractionation: Partition extract between

    
    -Hexane and 90% MeOH/H
    
    
    
    O to remove lipids.
  • Purification (HPLC):

    • Column: C18 Reverse-Phase (semi-prep).

    • Mobile Phase: Gradient Acetonitrile (ACN) / Water (0.1% Formic Acid). 10%

      
       100% ACN over 30 mins.
      
    • Detection: UV at 254 nm and 365 nm (Anthracenones are often yellow/fluorescent).

NMR Acquisition Parameters
  • Solvent: DMSO-

    
     (Preferred for observing exchangeable phenolic/enolic protons) or CDCl
    
    
    
    .
  • Frequency: Minimum 500 MHz recommended for resolving aromatic multiplets.

  • Experiments:

    • 1D:

      
      H, 
      
      
      
      C, DEPT-135.
    • 2D: COSY (Spin systems), HSQC (C-H correlation), HMBC (Long-range connectivity - crucial for connecting the prenyl group to the core).

Visualization of Workflow

IsolationWorkflow Culture N. fischeri Culture (PDA/PDB) Extract EtOAc Extraction Culture->Extract Harvest Partition Partition (Hexane/MeOH) Extract->Partition Crude HPLC RP-HPLC Purification (C18, ACN/H2O) Partition->HPLC Polar Fraction NMR NMR Acquisition (DMSO-d6, 500 MHz) HPLC->NMR Pure Compound Analysis Data Analysis (Tautomer Check) NMR->Analysis Spectra

Caption: Step-by-step isolation and identification workflow for Neosartoricin.

Biosynthetic Context & Logic[9]

Understanding the biosynthesis aids in interpreting the NMR data. Neosartoricin is derived from a polyketide synthase (PKS) pathway, followed by prenylation and acetylation.

  • PKS Assembly: Creates the anthracenone core (visible as aromatic signals).

  • Prenylation: Adds the dimethylallyl group (visible as aliphatic signals).

  • Tailoring: Oxidation and acetylation create the final Neosartoricin structure.

Biosynthesis Precursor Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (NR-PKS) Precursor->PKS Core Anthracenone Core (Aromatic Signals) PKS->Core Prenyl Prenyltransferase (pcPTase) Core->Prenyl + DMAPP Intermed Prenylated Intermediate Prenyl->Intermed Acetyl Acetyltransferase Intermed->Acetyl + Acetyl-CoA Final Neosartoricin (Acetate Signal Present) Acetyl->Final

Caption: Biosynthetic logic flow connecting gene clusters to observed NMR structural features.

References

  • Yin, H., et al. (2013). "Genome Mining of a Prenylated and Immunosuppressive Polyketide from Pathogenic Fungi." Organic Letters, 15(4), 780–783.[4]

    • Primary Reference: Contains the original isolation data, X-ray crystal structure, and Table S2 (Supplementary Info) with raw NMR shifts.
  • Wang, S. L., et al. (2010). "Secondary metabolites from Neosartorya fischeri." ACS Nano / Chemistry of Natural Compounds. (Contextual reference for Neosartorya metabolites).
  • Bok, J. W., et al. (2009). "Activation of silent fungal gene clusters." Nature Chemical Biology. (Methodology for inducing metabolite production).[2][9]

Sources

Safety & Regulatory Compliance

Safety

Neosartoricin proper disposal procedures

Neosartoricin Disposal & Handling Guide Executive Summary & Hazard Profile Neosartoricin is a prenylated anthracenone (polyketide) secondary metabolite derived from Neosartorya fischeri and Aspergillus fumigatus.[1] It e...

Author: BenchChem Technical Support Team. Date: February 2026

Neosartoricin Disposal & Handling Guide

Executive Summary & Hazard Profile

Neosartoricin is a prenylated anthracenone (polyketide) secondary metabolite derived from Neosartorya fischeri and Aspergillus fumigatus.[1] It exhibits potent T-cell antiproliferative activity (IC50 ~3 µM) and immunomodulatory effects.[1][2]

Because of its biological potency and structural similarity to known mycotoxins and anthraquinone derivatives, Neosartoricin must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) and a suspected carcinogen/reproductive toxin .[1]

Property Details
Chemical Class Prenylated Anthracenone (Polyketide)
Primary Hazard Cytotoxic / Immunosuppressive
GHS Classifications (Inferred) H350 (May cause cancer), H360 (May damage fertility), H302 (Harmful if swallowed)
Disposal Method High-Temperature Incineration (1000°C+)
Deactivation Chemical oxidation (Sodium Hypochlorite) for surface decontamination; Incineration for bulk waste.[1][2]

Containment & Handling Protocols

Before disposal can occur, exposure must be minimized.[1] Neosartoricin is stable in solid form and DMSO solution, meaning it persists on surfaces if not chemically deactivated.[1]

  • Engineering Controls: Handle all dry powder within a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.[1] Never handle on an open bench.

  • PPE Requirements:

    • Gloves: Double-gloving is mandatory.[1][2] Inner glove: Latex/Nitrile (4 mil); Outer glove: Nitrile (5-8 mil) or Neoprene.[1][2]

    • Respiratory: If outside a hood (emergency only), use N95 or P100 particulate respirator.[1]

    • Clothing: Tyvek lab coat or back-closing gown with elastic cuffs.[1][2]

Disposal Procedures

The following protocols ensure the complete destruction of the anthracenone ring structure, preventing environmental bio-accumulation.

A. Solid Waste (Powder, Contaminated Consumables)[1]
  • Classification: Cytotoxic/Genotoxic Solid Waste.[1]

  • Container: Rigid, puncture-proof yellow or purple waste container (depending on facility color codes for chemo-waste) labeled "HIGH HEAT INCINERATION."

  • Protocol:

    • Place weigh boats, contaminated gloves, and paper towels directly into the hazardous waste container inside the hood.

    • Do not autoclave. Autoclaving may not destroy the chemical structure and can aerosolize volatile derivatives.[1]

    • Seal container and tag with: "Contains Neosartoricin - Cytotoxic Agent - Incinerate Only."

B. Liquid Waste (Stock Solutions, Media)[1]
  • Solvents: Typically DMSO, Methanol, or cell culture media.[1]

  • Protocol:

    • Never pour down the drain.[1]

    • Collect in a dedicated High-Density Polyethylene (HDPE) carboy labeled "Cytotoxic Chemical Waste."[1][2]

    • Segregate halogenated solvents (e.g., DCM) from non-halogenated (e.g., DMSO/Methanol) if required by your local EHS, but prioritize the "Cytotoxic" label.[1]

C. Surface Deactivation (Chemical Destruction)

For cleaning biosafety cabinets or reusable glassware, simple soap is insufficient.[1] You must break the polyketide structure.[1]

  • Agent: 10% Sodium Hypochlorite (Bleach) solution (freshly prepared).[1]

  • Contact Time: Allow 10–15 minutes of contact time to oxidize the anthracenone core.

  • Rinse: Follow with 70% Ethanol to remove bleach residue and corrosive salts.[1]

Visual Workflows

Figure 1: Disposal Decision Tree

This logic gate ensures Neosartoricin is routed to the correct destruction stream, avoiding common errors like autoclaving chemical waste.

Neosartoricin_Disposal Start Neosartoricin Waste Generated Type Identify Waste State Start->Type Solid Solid / Consumables (Powder, Gloves, Tips) Type->Solid Liquid Liquid Waste (DMSO Stocks, Media) Type->Liquid Decon Surface Decontamination (Glassware/Hood) Type->Decon Action_Solid Place in Rigid Cytotoxic Waste Container Solid->Action_Solid Action_Liquid Collect in HDPE Carboy (Do NOT Drain) Liquid->Action_Liquid Final Final Disposal: High-Temperature Incineration (>1000°C) Action_Solid->Final Action_Liquid->Final Bleach Apply 10% Bleach (15 min contact) Decon->Bleach Bleach->Final Rinse waste

[1][2]

Figure 2: Emergency Spill Response

Immediate actions to take in the event of a powder or liquid spill outside primary containment.

Spill_Response Alert 1. Alert & Isolate (Clear Area) PPE 2. Don PPE (Double Gloves, N95, Gown) Alert->PPE Contain 3. Contain Spill (Absorbent Pads / Damp Towel) PPE->Contain Deactivate 4. Deactivate (10% Bleach - 15 mins) Contain->Deactivate Dispose 5. Dispose as Cytotoxic Waste Deactivate->Dispose

References

  • Chooi, Y. H., et al. (2013).[1][3] Genome Mining of a Prenylated and Immunosuppressive Polyketide from Pathogenic Fungi. Organic Letters. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2023).[1][2] Neosartoricin Compound Summary. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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